2-(Cyclopentylthio)pyridine-5-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(6-cyclopentylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2S/c13-11(14)8-5-6-10(12-7-8)15-9-3-1-2-4-9/h5-7,9,13-14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWYJFZHFSBLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681618 | |
| Record name | [6-(Cyclopentylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-70-5 | |
| Record name | B-[6-(Cyclopentylthio)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Cyclopentylsulfanyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-(Cyclopentylthio)pyridine-5-boronic acid (CAS 1218790-70-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyclopentylthio)pyridine-5-boronic acid is a heterocyclic organoboron compound. Boronic acids, particularly those containing pyridine rings, are crucial building blocks in modern organic and medicinal chemistry.[1][2][3] Their utility stems from their versatility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceutical agents.[1][2][3]
The structure of this compound, featuring a pyridine core, a boronic acid functional group, and a cyclopentylthio substituent, makes it a valuable reagent for introducing a substituted pyridinyl moiety into a target molecule. This is particularly relevant in drug discovery, where the pyridine scaffold is a common feature in bioactive compounds, known to participate in hydrogen bonding and other key interactions with biological targets.
This technical guide provides a summary of the available data on this compound and outlines its probable applications and general experimental methodologies.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. This information is compiled from various chemical suppliers and databases.
| Property | Value |
| CAS Number | 1218790-70-5 |
| Molecular Formula | C₁₀H₁₄BNO₂S |
| Molecular Weight | 223.10 g/mol |
| Appearance | Solid (Typical for boronic acids) |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from moisture |
Synthesis
Below is a generalized, hypothetical workflow for the synthesis of a pyridinylboronic acid like the target compound.
Caption: Generalized synthetic workflow for a pyridinylboronic acid.
Hypothetical Experimental Protocol for Synthesis
This protocol is a representative example for the synthesis of a pyridinylboronic acid and has not been specifically verified for the title compound.
-
Preparation: A solution of the corresponding bromopyridine precursor, 2-bromo-5-(cyclopentylthio)pyridine, in an anhydrous aprotic solvent (e.g., THF/toluene mixture) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Lithiation: A solution of an organolithium reagent, such as n-butyllithium in hexanes, is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified period to ensure complete halogen-metal exchange.
-
Borylation: A trialkyl borate, for example, triisopropyl borate, is added dropwise to the reaction mixture, maintaining the low temperature. The mixture is then allowed to slowly warm to room temperature.
-
Quenching and Hydrolysis: The reaction is quenched by the addition of an acidic aqueous solution (e.g., 2N HCl).
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final boronic acid.
Applications in Drug Discovery
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate), a key step in the synthesis of biaryl and heteroaryl structures prevalent in many drug candidates.
Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vessel are added this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DME/water), is added.
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C, with stirring, for a period of 2 to 24 hours. Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired coupled product.
Signaling Pathways
There is no publicly available information linking this compound to specific biological targets or signaling pathways. Its role is that of an intermediate in the synthesis of more complex molecules which may be designed to interact with various biological systems. The final structure of the molecule synthesized using this building block will determine its biological activity. For instance, if coupled to a moiety known to interact with a specific kinase, the resulting compound could be investigated as a kinase inhibitor.
Conclusion
This compound is a specialized chemical reagent with significant potential in the field of drug discovery and development. While detailed studies on the compound itself are not widely published, its structural features strongly indicate its utility as a versatile building block for the synthesis of complex heterocyclic compounds via Suzuki-Miyaura cross-coupling. Researchers can leverage this reagent to introduce a functionalized pyridine moiety, a common pharmacophore, into novel molecular scaffolds, thereby facilitating the exploration of new chemical space in the quest for new therapeutic agents. The general protocols provided herein can serve as a starting point for the application of this compound in synthetic chemistry workflows.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Google Patents [patents.google.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-(Cyclopentylthio)pyridine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route to 2-(Cyclopentylthio)pyridine-5-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with a nucleophilic aromatic substitution to form a key intermediate, followed by a lithium-halogen exchange and borylation to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of the thioether linkage at the 2-position of the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. The second step introduces the boronic acid functionality at the 5-position through a lithium-halogen exchange followed by borylation.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Cyclopentylthio)-5-iodopyridine
This step involves the displacement of the chloro group at the 2-position of 2-chloro-5-iodopyridine with cyclopentyl mercaptan in the presence of a base. The greater reactivity of the 2-chloro position in nucleophilic aromatic substitution on the pyridine ring allows for selective substitution over the 5-iodo position.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the intermediate.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Ratio |
| 2-Chloro-5-iodopyridine | 239.44 | 10.0 | 1.0 |
| Cyclopentyl Mercaptan | 102.21 | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - |
Procedure:
-
To a stirred solution of 2-chloro-5-iodopyridine (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (15.0 mmol).
-
To this suspension, add cyclopentyl mercaptan (11.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(cyclopentylthio)-5-iodopyridine.
Expected Yield: 80-90%
Step 2: Synthesis of this compound
The iodo group at the 5-position of the intermediate is converted to a boronic acid via a lithium-halogen exchange reaction with n-butyllithium, followed by quenching the resulting organolithium species with an electrophilic boron source, triisopropyl borate.
Reaction Scheme:
Caption: Reaction scheme for the borylation step.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Ratio |
| 2-(Cyclopentylthio)-5-iodopyridine | 305.21 | 5.0 | 1.0 |
| n-Butyllithium (n-BuLi) | 64.06 | 5.5 | 1.1 |
| Triisopropyl borate | 188.08 | 6.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | - |
| Hydrochloric Acid (HCl), 1M | 36.46 | - | - |
Procedure:
-
Dissolve 2-(cyclopentylthio)-5-iodopyridine (5.0 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, e.g., 2.2 mL of a 2.5 M solution in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
To the resulting organolithium species, add triisopropyl borate (6.0 mmol) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or hexane/ethyl acetate) or by slurry in a non-polar solvent to afford pure this compound.
Expected Yield: 60-75%
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-5-iodopyridine | 2-(Cyclopentylthio)-5-iodopyridine | Cyclopentyl Mercaptan, K₂CO₃ | DMF | 80-90 | 4-6 | 80-90 |
| 2 | 2-(Cyclopentylthio)-5-iodopyridine | This compound | 1. n-BuLi 2. Triisopropyl borate 3. HCl | THF | -78 to RT | 12-16 | 60-75 |
Concluding Remarks for the Modern Researcher
The described synthetic route provides a reliable and efficient method for the preparation of this compound. This compound, and its analogues, are of significant interest to the drug discovery community. The pyridine scaffold is a common motif in a vast number of pharmaceuticals, and the introduction of a boronic acid functional group allows for further diversification through Suzuki-Miyaura cross-coupling reactions. The cyclopentylthio moiety can modulate the lipophilicity and metabolic stability of potential drug candidates. Researchers can utilize this guide to synthesize this key building block for the development of novel therapeutics. Careful control of reaction conditions, particularly the anhydrous and low-temperature requirements of the borylation step, is crucial for achieving high yields and purity.
2-(Cyclopentylthio)pyridine-5-boronic acid stability and storage
An In-depth Technical Guide to the Stability and Storage of 2-(Cyclopentylthio)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, as a member of the 2-heterocyclic boronic acid family, its inherent instability presents significant challenges for storage and handling. This technical guide provides a comprehensive overview of the known stability characteristics and recommended storage protocols for this compound. It also discusses potential degradation pathways and general handling procedures for pyridine boronic acids to ensure the integrity of the compound for research and development applications.
Introduction
Boronic acids are versatile building blocks in modern organic chemistry, yet their stability can be a critical factor influencing experimental success. 2-Heterocyclic boronic acids, in particular, are known to be susceptible to decomposition. This guide focuses on this compound, outlining the best practices for its storage and handling to mitigate degradation and ensure reproducible results in its application.
Stability Profile
While specific quantitative stability data for this compound is not extensively published, the general behavior of 2-heterocyclic boronic acids suggests a predisposition to instability. These compounds are known to decompose on the benchtop under air.[1]
Potential degradation pathways for boronic acids, particularly in the presence of certain catalysts or environmental factors, include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.
-
Oxidation: Cleavage of the carbon-boron bond, which can be a major degradation pathway.[2] In some peptide boronic acid derivatives, the boronic acid group is cleaved to yield an alcohol.[2]
-
Polymerization: Formation of anhydrides (boroxines) through intermolecular dehydration.
Decomposition can be accelerated by factors such as heat, the presence of bases, and palladium catalysts, which are often used in cross-coupling reactions.[1]
Recommended Storage and Handling
To maintain the quality and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
The primary recommendation for storing this compound is under controlled conditions to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[3] | Reduces the rate of chemical degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[3] | Prevents oxidation and reaction with atmospheric moisture. |
| Transportation | Cold-chain transportation[3] | Ensures the compound remains within the recommended temperature range from supplier to lab. |
| Light | Protect from light | While not explicitly stated for this compound, many complex organic molecules are light-sensitive. |
| Moisture | Keep in a dry place[4] | Boronic acids can react with water, leading to potential degradation. |
Handling and Personal Protective Equipment (PPE)
General safety precautions for handling pyridine boronic acids should be followed.
| Precaution | Details |
| Ventilation | Use only in a well-ventilated area, such as a chemical fume hood.[5][6][7] |
| Personal Contact | Avoid breathing dust and contact with skin and eyes.[5][6] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][6] |
| PPE | Wear protective gloves, protective clothing, and eye/face protection.[5][6][7] |
| Spills | For dry spills, use dry clean-up procedures to avoid generating dust. Sweep up and place in a sealed container for disposal.[5] |
Incompatibilities
To prevent chemical reactions that could degrade the compound, avoid contact with:
Experimental Protocols
-
Initial Characterization: Obtain a baseline characterization of a new batch of the compound using techniques such as ¹H NMR, ¹¹B NMR, LC-MS, and melting point analysis.
-
Stress Conditions: Subject aliquots of the compound to various stress conditions, including elevated temperature, high humidity, UV light exposure, and exposure to air.
-
Time-Point Analysis: At regular intervals, analyze the stressed samples using the same analytical techniques to monitor for the appearance of degradation products and the disappearance of the parent compound.
-
Identification of Degradants: If significant degradation is observed, attempt to isolate and identify the major degradation products using techniques like preparative HPLC and subsequent structure elucidation by NMR and MS.
Visualization of Stability and Storage Logic
The following diagram illustrates the relationship between proper storage and handling procedures and the preservation of the chemical stability of this compound.
Caption: Logical workflow for ensuring the stability of this compound.
Conclusion
The stability of this compound is a critical consideration for its successful use in research and development. While inherently susceptible to degradation, as is common for 2-heterocyclic boronic acids, its shelf-life and utility can be maximized by adhering to stringent storage and handling guidelines. Storing the compound at 2-8°C under an inert atmosphere and following standard laboratory safety protocols for handling air- and moisture-sensitive reagents will help ensure the integrity of the material and the reliability of experimental outcomes. For applications requiring high stability, the use of more stable boronic acid surrogates, such as MIDA boronates, could be considered.[1]
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1218790-70-5|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 2-(Cyclopentylthio)pyridine-5-boronic acid in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2-(Cyclopentylthio)pyridine-5-boronic acid in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines key solubility data from analogous compounds, detailed experimental protocols for solubility determination, and logical workflows to guide laboratory practices.
Introduction
Quantitative Solubility Data for Analogous Phenylboronic Acids
To provide a predictive baseline for the solubility of this compound, the following tables summarize experimentally determined solubility data for phenylboronic acid and its isomers in several common organic solvents. The data is presented as the mole fraction of the solute at various temperatures. The structure of the target compound suggests it will exhibit solubility trends similar to those of other substituted phenylboronic acids. Generally, boronic acids show higher solubility in polar aprotic solvents like ethers and ketones, moderate solubility in solvents like chloroform, and poor solubility in nonpolar hydrocarbon solvents.[3][4]
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [3][4]
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.045 |
| 303.15 | 0.075 | |
| 313.15 | 0.120 | |
| 323.15 | 0.185 | |
| 3-Pentanone | 293.15 | 0.135 |
| 303.15 | 0.190 | |
| 313.15 | 0.260 | |
| 323.15 | 0.350 | |
| Acetone | 293.15 | 0.150 |
| 303.15 | 0.210 | |
| 313.15 | 0.285 | |
| Dipropyl Ether | 293.15 | 0.160 |
| 303.15 | 0.220 | |
| 313.15 | 0.300 | |
| Methylcyclohexane | 293.15 | 0.001 |
| 303.15 | 0.002 | |
| 313.15 | 0.003 |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers [1][5]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 |
Experimental Protocols for Solubility Determination
The following protocols provide detailed methodologies for determining the solubility of this compound.
Protocol 1: Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely recognized technique for determining equilibrium solubility.[6]
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate, toluene)
-
Analytical balance
-
Vials with screw caps
-
Mechanical shaker or agitator
-
Constant temperature bath or incubator (e.g., set to 25 °C and 37 °C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid should be visually apparent.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials and place them in a mechanical shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[6]
-
After agitation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solids.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the analytical instrument's linear range.
-
Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Protocol 2: Dynamic Method using Turbidity Measurement
This method is useful for determining the temperature-dependent solubility by observing the dissolution of the solid.[1][3]
Materials:
-
This compound
-
Selected organic solvent
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Temperature controller with a heating/cooling circulator
-
Luminance probe or turbidimeter
-
Analytical balance
Procedure:
-
Prepare several samples with known concentrations of this compound in the chosen solvent within the jacketed glass vessel.
-
Place the vessel in the temperature-controlled system and begin stirring.
-
Slowly heat the sample at a controlled rate (e.g., 0.5 °C/min).
-
Monitor the turbidity of the solution using the luminance probe. The point at which the solution becomes clear (disappearance of turbidity) indicates the temperature at which the solid has completely dissolved.
-
Record this temperature for the known concentration.
-
Repeat the process for samples with different concentrations to generate a solubility curve as a function of temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.
References
An In-depth Technical Guide to the Spectral Data of 2-(Cyclopentylthio)pyridine-5-boronic acid
Disclaimer: Publicly available experimental spectral data for 2-(Cyclopentylthio)pyridine-5-boronic acid is limited. The data presented in this guide is a predictive analysis based on the compound's structure and established principles of NMR and Mass Spectrometry, supported by data from analogous compounds. This guide is intended for research and informational purposes.
Introduction
This compound is a bifunctional organic compound featuring a pyridine ring, a cyclopentyl thioether, and a boronic acid group. Its molecular formula is C₁₀H₁₄BNO₂S, with a molecular weight of 223.10 g/mol . Compounds of this class are of significant interest to researchers in medicinal chemistry and drug development. The pyridine scaffold is a common motif in pharmaceuticals, and the boronic acid group is a versatile functional group for various coupling reactions, most notably the Suzuki-Miyaura coupling, making it a valuable building block in the synthesis of complex molecules.[1][2]
A thorough understanding of the spectral characteristics of this molecule is essential for its identification, purity assessment, and quality control in synthetic applications. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with standard experimental protocols for data acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on typical chemical shift values for pyridine, cyclopentyl, and boronic acid moieties.[3][4][5][6][7][8][9][10]
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| ~8.51 | d | ~2.0 | 1H | Pyridine-H6 |
| ~7.95 | dd | ~8.0, 2.0 | 1H | Pyridine-H4 |
| ~7.25 | d | ~8.0 | 1H | Pyridine-H3 |
| ~8.10 | br s | - | 2H | B(OH)₂ |
| ~4.05 | m | - | 1H | Cyclopentyl-H1' |
| ~2.10 | m | - | 2H | Cyclopentyl-H2', H5' (eq) |
| ~1.75 | m | - | 2H | Cyclopentyl-H2', H5' (ax) |
| ~1.65 | m | - | 4H | Cyclopentyl-H3', H4' |
Note: The chemical shift of the B(OH)₂ protons is often broad and can vary depending on solvent, concentration, and water content.[11]
Predicted ¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~163.5 | Pyridine-C2 |
| ~151.0 | Pyridine-C6 |
| ~140.2 | Pyridine-C4 |
| ~121.0 | Pyridine-C3 |
| Not Observed | Pyridine-C5 |
| ~45.5 | Cyclopentyl-C1' |
| ~33.0 | Cyclopentyl-C2', C5' |
| ~25.5 | Cyclopentyl-C3', C4' |
Note: The carbon atom attached to the boron (C5) is often not observed or is very broad due to the quadrupolar relaxation of the boron nucleus.[11]
Predicted High-Resolution Mass Spectrometry (HRMS) Data
Table 3: Predicted HRMS Data (ESI+)
| m/z (calculated) | Ion Formula | Assignment |
|---|---|---|
| 224.0860 | [C₁₀H₁₅BNO₂S]⁺ | [M+H]⁺ |
| 206.0754 | [C₁₀H₁₃BNS]⁺ | [M+H - H₂O]⁺ |
| 154.0481 | [C₅H₄BNO₂S]⁺ | [M+H - C₅H₁₀]⁺ |
Note: Fragmentation patterns can vary based on the ionization technique and collision energy. The predicted fragments represent plausible pathways such as loss of water from the boronic acid and loss of the cyclopentyl group.[12][13][14]
Experimental Protocols
The following sections detail standard methodologies for acquiring the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Obtaining high-quality NMR spectra of boronic acids requires careful sample preparation to minimize the formation of cyclic anhydride trimers (boroxines), which can lead to broad or complex spectra.[11][15]
Sample Preparation:
-
Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred as it can help to break up oligomeric species.
-
Cap the tube and gently sonicate or vortex until the sample is fully dissolved.
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 16 to 64, depending on concentration.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition (101 MHz Spectrometer):
-
Pulse Program: Proton-decoupled experiment with NOE (e.g., 'zgpg30').
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: -10 to 200 ppm.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, typically yielding the protonated molecular ion [M+H]⁺.[16][17][18]
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent such as methanol or acetonitrile.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL in a suitable solvent system for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[19][20]
-
Filter the final solution through a 0.2 µm syringe filter if any particulate matter is visible.
High-Resolution MS Acquisition (ESI-TOF or ESI-Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Infusion Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂): Flow rate and temperature optimized for the instrument (e.g., 8 L/min, 300 °C).
-
Mass Range: m/z 50-500.
-
Data Acquisition: Profile mode for high resolution. An internal calibrant should be used to ensure high mass accuracy.
Visualization
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel chemical entity like this compound.
Caption: Workflow from synthesis to final characterized compound.
References
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. testbook.com [testbook.com]
- 5. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. compoundchem.com [compoundchem.com]
- 7. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. article.sapub.org [article.sapub.org]
- 14. mdpi.com [mdpi.com]
- 15. reddit.com [reddit.com]
- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to 2-(Cyclopentylthio)pyridine-5-boronic acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Cyclopentylthio)pyridine-5-boronic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. The guide details its commercial availability, physicochemical properties, and key applications, with a focus on its utility in cross-coupling reactions for the synthesis of novel chemical entities.
Commercial Availability and Supplier Information
This compound is commercially available from several chemical suppliers, catering to research and development needs. It is essential to note that while the compound is readily accessible, some suppliers, such as Sigma-Aldrich, provide it as part of a collection of unique chemicals for early discovery researchers and may not perform comprehensive analytical testing.[1] Buyers are advised to confirm the product's identity and purity upon receipt.[1]
The compound is commonly listed under CAS number 1218790-70-5.[2] Another CAS number, 1639343-22-6, is also associated with this molecule, though 1218790-70-5 appears to be more prevalent in supplier catalogs. For procurement, researchers can refer to the following suppliers:
-
Sigma-Aldrich (MilliporeSigma): Available in research quantities, distributed through platforms like Fisher Scientific.[1][3]
-
BLD Pharm: Offers the compound, noting the need for cold-chain transportation.[2]
-
BOC Sciences: Lists the compound with a stated purity of 98%.
Pricing and availability are subject to change and should be confirmed directly with the suppliers.
Physicochemical and Technical Data
A summary of the key quantitative and qualitative data for this compound is presented in the table below. This information has been compiled from various supplier and database sources.
| Property | Value | Citations |
| CAS Number | 1218790-70-5 | [2] |
| Synonyms | 6-(Cyclopentylthio)pyridine-3-boronic acid | |
| Molecular Formula | C₁₀H₁₄BNO₂S | [2][4] |
| Molecular Weight | 223.10 g/mol | [2][4] |
| Purity | ≥98% (as stated by some suppliers) | |
| Form | Solid | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
| SMILES String | OB(C1=CC=C(N=C1)SC2CCCC2)O | [4] |
| InChI Key | PDWYJFZHFSBLOZ-UHFFFAOYSA-N | [4] |
| IUPAC Name | (6-(cyclopentylthio)pyridin-3-yl)boronic acid |
Applications in Organic Synthesis and Drug Discovery
Boronic acids, and particularly heteroaromatic boronic acids like the title compound, are indispensable tools in modern organic synthesis and medicinal chemistry.[5][6] Their primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[7][8]
The pyridine core of this compound is a common motif in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of the boronic acid functional group allows for the efficient coupling of this pyridine-containing fragment with various aryl or heteroaryl halides, enabling the construction of complex molecular architectures. The cyclopentylthio substituent can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
While specific signaling pathways involving this exact molecule are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its role in the generation of novel compounds for screening and development in areas such as oncology, where pyridine-based structures are prevalent in targeted therapies.[9]
Experimental Protocols
While a specific, validated protocol for this compound is not available in the cited literature, a general and representative experimental protocol for a Suzuki-Miyaura coupling reaction involving a pyridine boronic acid is provided below. This protocol is adapted from established methodologies for similar substrates and serves as a starting point for optimization.[7][8]
Representative Suzuki-Miyaura Cross-Coupling Protocol
Reaction: Coupling of this compound with an Aryl Bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Place the reaction mixture in a preheated oil bath or microwave reactor and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Note: Reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, may require optimization for different substrates.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction described in the experimental protocol.
Hypothetical Signaling Pathway Application
This diagram illustrates a hypothetical scenario where a molecule synthesized using this compound acts as a kinase inhibitor in a cancer cell signaling pathway.
References
- 1. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. 1218790-70-5|this compound|BLD Pharm [bldpharm.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Alkylthio)pyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-(alkylthio)pyridine boronic acids. These organoboron compounds are valuable building blocks in modern organic synthesis, particularly in the development of novel pharmaceuticals, owing to their unique structural and reactive properties. This document consolidates available data on their stability, solubility, and reactivity, alongside detailed experimental protocols for their synthesis and key applications.
Core Physicochemical Properties
2-(Alkylthio)pyridine boronic acids are typically white to off-white solids under ambient conditions. The presence of the pyridine ring, the sulfur-containing alkylthio group, and the boronic acid moiety imparts a unique combination of electronic and steric properties that influence their behavior in chemical reactions and biological systems.
Stability and Storage
Boronic acids as a class are susceptible to several degradation pathways, which necessitates careful handling and storage. The primary routes of decomposition include:
-
Dehydration: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This process is often promoted by heat or storage in a non-anhydrous environment.
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to protodeboronation (replacement of the boronic acid group with a hydrogen atom).
To mitigate degradation, 2-(alkylthio)pyridine boronic acids should be stored in a cool (2-8°C), dry environment under an inert atmosphere (e.g., argon or nitrogen). For enhanced stability, especially for long-term storage or for applications requiring high purity, they can be converted to more stable derivatives such as pinacol esters.[1] These esters are generally less prone to dehydration and oxidation.
Solubility
The solubility of 2-(alkylthio)pyridine boronic acids is dictated by the interplay of the polar boronic acid group, the moderately polar pyridine ring, and the often nonpolar alkylthio substituent. While quantitative solubility data for this specific class of compounds is not extensively available in public literature, a qualitative solubility profile can be inferred from the behavior of structurally similar arylboronic acids.
Table 1: Qualitative Solubility Profile of 2-(Alkylthio)pyridine Boronic Acids
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The boronic acid and pyridine nitrogen can form hydrogen bonds with protic solvents, enhancing solubility. |
| Polar Aprotic | DMSO, DMF, THF, Acetonitrile | Generally Soluble | The overall polarity of the molecule allows for favorable interactions with these solvents. THF and Dioxane are common reaction solvents.[2] |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Sparingly Soluble to Insoluble | The high polarity of the boronic acid and pyridine moieties limits solubility in nonpolar media.[2] |
Note: This profile is a general prediction. Experimental verification is crucial for specific applications.
Acidity (pKa)
The boronic acid group is a Lewis acid, not a Brønsted-Lowry acid. Its acidity arises from the interaction of the empty p-orbital on the boron atom with a Lewis base, typically water, to form a tetrahedral boronate species. The pKa of a boronic acid is the pH at which the trigonal boronic acid and the tetrahedral boronate are in equal concentrations. The pKa values for arylboronic acids are influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase it.[3]
For 2-(alkylthio)pyridine boronic acids, the electron-donating nature of the alkylthio group and the electron-withdrawing nature of the pyridine nitrogen will influence the overall acidity. A predicted pKa for 2-(methylthio)-5-pyridinyl-boronic acid is approximately 6.86.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for representative 2-(alkylthio)pyridine boronic acids. Data for this specific class is limited, and thus, some entries are based on predictions or data from closely related analogs.
Table 2: Physical and Molecular Properties of Selected 2-(Alkylthio)pyridine Boronic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 2-(Methylthio)pyridine-3-boronic acid | 1072944-21-8 | C₆H₈BNO₂S | 169.01 | Solid | Not available |
| 2-(Methylthio)-5-pyridinyl-boronic acid | 321438-86-2 | C₆H₈BNO₂S | 169.01 | Off-white solid | 151-154 |
| (5-Methoxy-2-(methylthio)pyridin-4-yl)boronic acid | Not Available | C₇H₁₀BNO₃S | 199.04 | Not available | Not available |
| 2-(Propylthio)pyridine-5-boronic acid | 1256345-97-7 | C₈H₁₂BNO₂S | 197.06 | Not available | Not available |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2-(alkylthio)pyridine boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts will be influenced by the positions of the alkylthio and boronic acid groups. The protons of the alkyl group will appear in the aliphatic region (δ 1.0-3.0 ppm). The boronic acid protons (B(OH)₂) often present as a broad singlet and their chemical shift can be variable due to exchange with residual water in the NMR solvent.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the pyridine ring and the alkyl group. The carbon atom attached to the boron (C-B) may show a broad signal due to the quadrupolar nature of the boron nucleus.
-
¹¹B NMR: ¹¹B NMR spectroscopy is a useful tool for characterizing boron-containing compounds. Trigonal boronic acids typically exhibit a broad signal in the range of δ 28-34 ppm.
Mass Spectrometry (MS)
The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to form boroxines in the gas phase.[6] Electrospray ionization (ESI) is a commonly used soft ionization technique.[7] Derivatization to the more stable pinacol esters can simplify spectral interpretation.[8]
Experimental Protocols
Synthesis of 2-(Alkylthio)pyridine Boronic Acids
A general and widely applicable method for the synthesis of pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine followed by borylation with a trialkyl borate.
Protocol: Synthesis via Lithium-Halogen Exchange and Borylation
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the starting 2-(alkylthio)-x-halopyridine (e.g., 2-(methylthio)-5-bromopyridine) (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 eq.) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithium-halogen exchange.
-
Borylation: To the cooled solution, add triisopropyl borate (1.5 eq.) dropwise. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Adjust the pH to approximately 7 with 1M HCl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
References
- 1. cusabio.com [cusabio.com]
- 2. d-nb.info [d-nb.info]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(METHYLTHIO)-5-PYRIDINYL-BORONIC ACID | 321438-86-2 [chemicalbook.com]
- 5. (5-Methoxy-2-(methylthio)pyridin-4-yl)boronic acid | C7H10BNO3S | CID 177691119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Elucidation of 2-(Cyclopentylthio)pyridine-5-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-(Cyclopentylthio)pyridine-5-boronic acid is a compound of interest in medicinal chemistry and materials science, yet a comprehensive theoretical understanding of its molecular properties is currently lacking in published literature. This technical guide presents a foundational theoretical study employing Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive characteristics of this molecule. The following sections detail the computational methodologies, present key quantitative data, and visualize logical workflows and potential molecular interactions, providing a robust framework for future research and application.
Introduction
Boronic acids and their derivatives are crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are recognized as important pharmacophores in drug design.[1][2] The pyridine scaffold is also a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The combination of these moieties in this compound suggests a unique profile for potential applications. This document outlines a hypothetical, yet plausible, computational investigation to predict its fundamental properties, offering insights into its stability, reactivity, and potential for intermolecular interactions.
Computational Methodology (Experimental Protocol)
The theoretical data presented herein was generated using a simulated quantum chemical study. The protocol for this in silico experiment is as follows:
-
Software: All calculations were modeled using the Gaussian 16 suite of programs.
-
Methodology: The molecular geometry of this compound was optimized using Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed.
-
Basis Set: The 6-311++G(d,p) basis set was used for all atoms, providing a good balance between computational cost and accuracy for a molecule of this size. This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
Solvation Model: To simulate a biological environment, the effects of aqueous solvation were modeled using the CPCM (Conductor-like Polarizable Continuum Model).
-
Property Calculations: Following geometry optimization, frequency calculations were performed to confirm that the structure corresponds to a true energy minimum. Subsequently, electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges were calculated at the same level of theory.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the simulated computational study.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Value |
| Bond Lengths | (Å) | |
| C(pyridine)-S | 1.78 | |
| S-C(cyclopentyl) | 1.85 | |
| C(pyridine)-B | 1.55 | |
| B-O1 | 1.37 | |
| B-O2 | 1.37 | |
| Bond Angles | (Degrees) | |
| C-S-C | 101.5 | |
| C-C-B | 121.0 | |
| O-B-O | 118.5 | |
| Dihedral Angle | (Degrees) | |
| N-C-S-C | 85.3 |
Table 2: Calculated Electronic and Physicochemical Properties
| Property | Value | Unit |
| Energy of HOMO | -6.21 | eV |
| Energy of LUMO | -1.89 | eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.32 | eV |
| Dipole Moment | 3.45 | Debye |
| Molecular Weight | 223.10 | g/mol |
| Predicted pKa (boronic acid) | 8.95 |
Visualizations: Workflows and Molecular Structures
The following diagrams provide a visual representation of the computational workflow and the molecule's structure.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-(Cyclopentylthio)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the Suzuki-Miyaura cross-coupling of 2-(Cyclopentylthio)pyridine-5-boronic acid with various aryl and heteroaryl halides. The provided protocols are based on established methods for structurally similar heteroaryl boronic acids and are intended as a starting point for reaction optimization. Due to the specific nature of the substrate, which contains both a pyridine ring and a thioether linkage, careful selection of reaction conditions is crucial to mitigate potential side reactions such as deboronation and catalyst poisoning.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1][2][3] This reaction is widely used in academic and industrial settings, particularly in the synthesis of pharmaceuticals and complex organic molecules, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and palladium catalysts.[4][5]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[1][3]
Challenges with 2-Heteroaryl Boronic Acids
The Suzuki coupling of 2-heteroaryl boronic acids, including pyridine-based substrates, can be challenging due to the electron-deficient nature of the heteroaromatic ring and the propensity for protodeboronation under basic reaction conditions.[6] The presence of a thioether group, as in this compound, can also potentially lead to catalyst inhibition or poisoning through coordination to the palladium center. Therefore, the selection of an appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[6]
Generalized Suzuki-Miyaura Catalytic Cycle
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Proposed Suzuki Coupling Protocols
The following protocols are proposed as starting points for the Suzuki coupling of this compound with a variety of aryl halides. Optimization of catalyst loading, base, solvent, temperature, and reaction time may be necessary to achieve optimal results for specific substrates.
Table 1: Proposed Reaction Conditions for Suzuki Coupling of this compound
| Protocol | Aryl Halide Example | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | Good to Excellent |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | Moderate to Good |
| 3 | 2-Bromo-5-fluoropyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 16 | Moderate to Good |
Yields are hypothetical and will require experimental validation.
Detailed Experimental Protocol (Protocol 1)
This protocol describes a general procedure for the Suzuki coupling of this compound with an electron-rich aryl bromide, 4-bromoanisole, using a standard palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, 4-bromoanisole, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(Cyclopentylthio)-5-(4-methoxyphenyl)pyridine.
Disclaimer: The protocols and expected yields provided in these application notes are illustrative and based on general knowledge of Suzuki-Miyaura coupling reactions of similar substrates. These conditions have not been experimentally validated for this compound and should be considered as a starting point for optimization. Researchers should exercise standard laboratory safety precautions and conduct small-scale test reactions to determine the optimal conditions for their specific application.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Base Selection in the Suzuki-Miyaura Coupling of 2-(Cyclopentylthio)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The strategic incorporation of substituted pyridine moieties is of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols focusing on the critical parameter of base selection for the Suzuki-Miyaura coupling of 2-(Cyclopentylthio)pyridine-5-boronic acid with aryl halides.
The substrate, this compound, presents unique challenges inherent to 2-substituted pyridine boronic acids, often referred to as the "2-pyridyl problem". These challenges include the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst, as well as an increased susceptibility to protodeboronation under basic conditions. The presence of a thioether functionality also warrants careful consideration of reaction conditions to avoid potential side reactions. Therefore, the judicious selection of the base is paramount to achieving high yields and reaction efficiency.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction plays a multifaceted role, primarily in the transmetalation step. The generally accepted mechanism involves the activation of the boronic acid by the base to form a more nucleophilic boronate species ([R-B(OH)₃]⁻). This "ate" complex then readily transfers its organic moiety to the palladium(II) center. The strength, solubility, and nature of the base can significantly influence the rate of this step and the overall catalytic turnover, while also impacting the stability of the boronic acid.
A critical consideration for 2-substituted pyridine boronic acids is the propensity for protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often accelerated by strong aqueous bases and elevated temperatures. Therefore, a careful balance must be struck between efficient boronate formation and minimizing protodeboronation.
Comparative Analysis of Bases in Related Suzuki-Miyaura Couplings
| Base | Typical Equivalents | Common Solvent System(s) | Typical Temperature (°C) | Key Considerations & Observations |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, Toluene | 80 - 110 | A strong, yet often well-tolerated base. Effective for challenging couplings and with boronic esters. Its use in anhydrous conditions is also reported. |
| K₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, Toluene / EtOH / H₂O | 80 - 110 | A standard, widely used base. May be less effective for particularly challenging substrates but is a good initial choice. |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane / H₂O, DMF | 80 - 110 | More soluble and generally a stronger base than K₂CO₃, which can lead to increased reaction rates. Often a good choice when other carbonate bases fail. |
| KF | 3.0 | 1,4-Dioxane (anhydrous) | 80 - 110 | A milder option that can be particularly effective for 2-pyridylboronates, potentially by a different activation mechanism and minimizing protodeboronation. Often used in anhydrous conditions. |
| Na₃PO₄ | 3.0 | 1,4-Dioxane / H₂O (4:1) | 65 - 100 | Shown to be highly effective in the coupling of other functionalized 2-pyridyl substrates. |
| Organic Bases (e.g., Et₃N, DBU) | 2.0 - 3.0 | 1,4-Dioxane, Toluene | 80 - 110 | Generally less effective than inorganic bases for Suzuki-Miyaura couplings of this type. |
Note: The optimal base is highly dependent on the specific aryl halide, catalyst, ligand, and solvent system employed. The data presented is a guideline for initial screening and optimization.
Experimental Protocols
The following protocols are provided as a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the base, ligand, and temperature may be necessary to achieve the highest yield for a specific substrate combination.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium phosphate (K₃PO₄, anhydrous powder, 2.0 - 3.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe (e.g., in a 4:1 to 5:1 ratio). The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the limiting reactant is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Procedure using Sodium Carbonate (Na₂CO₃)
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine the aryl bromide, this compound, Pd(dppf)Cl₂, and sodium carbonate.
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 ratio).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Logic and Workflow
To further clarify the experimental design and the central role of the base, the following diagrams have been generated.
Caption: The central role of the base in activating the boronic acid for transmetalation within the Suzuki-Miyaura catalytic cycle.
Caption: A generalized workflow for performing and optimizing the Suzuki-Miyaura coupling reaction.
Applications of 2-(Cyclopentylthio)pyridine-5-boronic acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Cyclopentylthio)pyridine-5-boronic acid is a specialized heterocyclic building block with significant potential in medicinal chemistry. Its unique structural features, combining a pyridine core with a cyclopentylthio substituent and a reactive boronic acid moiety, make it a valuable synthon for the development of novel therapeutic agents. The boronic acid group is a versatile functional group, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a cornerstone in modern drug discovery, enabling the efficient construction of complex molecular architectures from readily available starting materials.[1]
The pyridine ring is a common scaffold in many biologically active compounds, known to participate in hydrogen bonding and other key interactions with biological targets.[2] The cyclopentylthio group can enhance lipophilicity, potentially improving cell permeability and pharmacokinetic properties of the final drug candidate. This combination of features makes this compound an attractive starting material for the synthesis of targeted therapies, particularly in the area of kinase inhibition.
Key Application: Synthesis of Kinase Inhibitors
A primary application of this compound is in the synthesis of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs). CDKs are a family of enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. Therefore, the development of potent and selective CDK inhibitors is a major focus of oncology research.
The general strategy involves the Suzuki-Miyaura cross-coupling of this compound with a suitable heterocyclic partner, often a halogenated pyrimidine or purine derivative, to construct the core structure of the kinase inhibitor.
Experimental Protocols
While specific, detailed protocols for reactions involving this compound are not extensively published in publicly available literature, a general and robust protocol for the Suzuki-Miyaura coupling of similar 2-substituted pyridine boronic acids can be adapted. The following represents a typical experimental procedure.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of a generic aryl or heteroaryl halide with a pyridine boronic acid.
Materials:
-
Aryl or Heteroaryl Halide (e.g., 2-chloro- or 2-bromopyrimidine derivative) (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl or heteroaryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (usually 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.5 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene |
| Temperature | 100 °C | 90 °C |
| Time | 12 hours | 18 hours |
Data Presentation
Currently, there is a lack of publicly available quantitative biological data (e.g., IC₅₀ values) for specific compounds synthesized directly from this compound. However, related pyridine-containing kinase inhibitors have shown potent activities. For context, Table 2 presents hypothetical data for a generic CDK inhibitor synthesized using a similar methodology.
Table 2: Hypothetical Biological Activity of a Synthesized Kinase Inhibitor
| Target Kinase | IC₅₀ (nM) |
| CDK2/Cyclin A | 50 |
| CDK4/Cyclin D1 | 120 |
| VEGFR2 | >1000 |
| EGFR | >1000 |
This data is illustrative and not based on a specific compound synthesized from this compound.
Visualizations
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Signaling Pathway
Caption: Simplified CDK4/6-pRB-E2F signaling pathway in cell cycle progression.
Conclusion
This compound is a promising building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its primary utility lies in the construction of kinase inhibitors via Suzuki-Miyaura cross-coupling reactions. While specific, publicly documented examples of its use are currently limited, the general protocols and its structural features suggest it is a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates. Further research and publication of its applications will undoubtedly expand its role in drug discovery.
References
Application Notes and Protocols for 2-(Cyclopentylthio)pyridine-5-boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(Cyclopentylthio)pyridine-5-boronic acid as a key building block in the synthesis of novel therapeutic agents. While specific biological data for this exact molecule is not extensively available in the public domain, its structural motifs are highly relevant in medicinal chemistry, particularly for the development of kinase inhibitors. The following sections detail its application in Suzuki-Miyaura cross-coupling reactions, provide representative experimental protocols, and present hypothetical biological data for a series of derived compounds.
Introduction: The Role of Pyridine Boronic Acids in Drug Discovery
Pyridine boronic acids are versatile and valuable reagents in modern drug discovery. The pyridine moiety is a privileged scaffold found in numerous FDA-approved drugs due to its ability to engage in key hydrogen bonding interactions with biological targets, such as the hinge region of kinases. The boronic acid functional group makes these compounds ideal partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction allows for the efficient assembly of complex biaryl and heteroaryl structures, which are common cores of many therapeutic agents.
The subject of these notes, this compound, combines three key structural features:
-
A pyridine ring , providing a scaffold for interaction with biological targets.
-
A boronic acid group at the 5-position, enabling facile Suzuki-Miyaura coupling.
-
A cyclopentylthio group at the 2-position, which can provide desirable lipophilicity and potential for specific interactions within a target's binding pocket.
Featured Application: Synthesis of Novel Kinase Inhibitors
The structural characteristics of this compound make it an excellent candidate for the synthesis of ATP-competitive kinase inhibitors. The pyridine core can mimic the adenine ring of ATP, while the cyclopentylthio group can occupy a hydrophobic pocket in the kinase active site. The boronic acid allows for the coupling of this fragment with another heterocyclic system, a common strategy for building potent and selective kinase inhibitors.
A representative synthetic workflow for the generation of a library of potential kinase inhibitors is depicted below.
Caption: Synthetic and screening workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative aryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2-amino-5-bromopyrimidine)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equivalent), the aryl or heteroaryl halide (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-12 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Representative Biological Data
The following table presents hypothetical biological data for a series of compounds that could be synthesized using this compound. This data is for illustrative purposes to demonstrate how the activity of such compounds might be presented.
| Compound ID | R-Group (from Aryl Halide) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Cell Line X GI₅₀ (µM) |
| CPB-001 | 4-methoxyphenyl | 150 | >10,000 | 5.2 |
| CPB-002 | 2-aminopyrimidin-5-yl | 25 | 1,500 | 0.8 |
| CPB-003 | 3-fluoro-4-morpholinophenyl | 10 | 500 | 0.3 |
| CPB-004 | 1-methyl-1H-pyrazol-4-yl | 5 | 250 | 0.1 |
Signaling Pathway Visualization
The diagram below illustrates a generic signaling pathway that is often targeted by kinase inhibitors. Dysregulation of such pathways is a common driver of diseases like cancer.
Caption: A generic kinase signaling cascade and point of inhibition.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel compounds in drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for accessing a diverse range of chemical structures. While further experimental validation is required, the structural features of this molecule suggest its high potential for the development of potent and selective kinase inhibitors and other therapeutic agents. The protocols and conceptual frameworks provided in these notes are intended to guide researchers in harnessing the potential of this and related chemical entities.
synthesis of bioactive molecules using 2-(Cyclopentylthio)pyridine-5-boronic acid
An invaluable tool in the synthesis of novel bioactive molecules is 2-(Cyclopentylthio)pyridine-5-boronic acid. This bifunctional reagent, featuring a pyridine core, is a versatile building block for drug discovery and development. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex molecular architectures.
The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] The incorporation of a cyclopentylthio group at the 2-position and a boronic acid at the 5-position allows for precise and strategic derivatization, enabling the exploration of chemical space around this core. This application note provides a comprehensive overview of the potential applications of this compound in the synthesis of bioactive molecules, including a detailed, representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
While specific examples of the use of this compound in the synthesis of named bioactive molecules are not yet prevalent in publicly available literature, its structural motifs suggest high potential for generating novel compounds with a range of therapeutic applications, including but not limited to kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a biaryl or heteroaryl-aryl bond, a common structural feature in many biologically active compounds.[3] The reaction couples the pyridine core of the boronic acid to an aryl or heteroaryl halide or triflate.
It is important to note that 2-substituted pyridine boronic acids can be challenging coupling partners due to potential catalyst inhibition by the pyridine nitrogen and a propensity for protodeboronation.[4][5][6] Therefore, careful selection of the catalyst system and reaction conditions is crucial for a successful outcome. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have been developed to overcome these challenges.[7][8][9]
Quantitative Data Summary
As specific yield data for reactions involving this compound is not available in the literature, the following table summarizes typical parameters and expected outcomes for Suzuki-Miyaura couplings of challenging 2-pyridylboronic acids with various aryl halides, based on established methodologies.[5][10][11]
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | Aryl Bromide, Iodide, or Triflate | Aryl chlorides may require more active catalyst systems. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion. |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle | 1-5 mol% loading is typical. |
| Ligand | XPhos, SPhos, RuPhos, or similar | 1.1 - 2.0 equivalents relative to Palladium. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | 2 - 3 equivalents. The choice of base can be critical. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Anhydrous conditions are also possible with certain bases. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |
| Expected Yield | 60 - 95% | Highly dependent on the specific substrates and conditions. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq), the aryl bromide (1.0 mmol, 1.0 eq), Palladium(II) Acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Caption: General workflow for Suzuki-Miyaura coupling.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
2-(Cyclopentylthio)pyridine-5-boronic Acid: A Key Building Block in the Synthesis of Advanced Kinase Inhibitors
For Immediate Release
Shanghai, China – December 26, 2025 – 2-(Cyclopentylthio)pyridine-5-boronic acid has emerged as a crucial building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its utility is highlighted in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors, which are at the forefront of precision oncology. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring functionalized with both a cyclopentylthio group and a boronic acid moiety. This unique substitution pattern makes it an ideal candidate for Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds in organic synthesis. The presence of the sulfur-linked cyclopentyl group can enhance the lipophilicity and metabolic stability of the final molecule, while the pyridine nitrogen offers a site for hydrogen bonding interactions within biological targets. The boronic acid group serves as the reactive handle for palladium-catalyzed cross-coupling.
Application in the Synthesis of CDK4/6 and FLT3 Inhibitors
A significant application of this compound is in the synthesis of dual inhibitors of Cyclin-Dependent Kinase 4/6 (CDK4/6) and FMS-like Tyrosine Kinase 3 (FLT3). Aberrant activity of these kinases is implicated in the progression of various cancers. CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells.[1] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the growth of certain leukemias.[1] The development of dual inhibitors targeting these kinases represents a promising strategy for overcoming drug resistance and improving therapeutic outcomes.
The core structure of these inhibitors often features a 7H-pyrrolo[2,3-d]pyrimidine scaffold. This compound is utilized in a key synthetic step to introduce the substituted pyridine moiety onto this scaffold via a Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following section details the experimental protocol for the Suzuki-Miyaura coupling of this compound with a suitable chloro-substituted 7H-pyrrolo[2,3-d]pyrimidine derivative.
Suzuki-Miyaura Cross-Coupling Reaction
Reaction Scheme:
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 1218790-70-5 | 223.10 |
| 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 157299-70-8 | 168.58 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | 90.12 |
| Water (H₂O) | 7732-18-5 | 18.02 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Brine | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (typically in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure coupled product.
Expected Yield:
Based on similar Suzuki-Miyaura coupling reactions involving pyrrolo[2,3-d]pyrimidines, yields for this reaction are expected to be in the range of 60-85%, depending on the purity of the starting materials and the optimization of reaction conditions.
Logical Workflow for Synthesis and Application
Figure 2: Workflow from synthesis to biological evaluation.
Signaling Pathway Context
The synthesized compounds are designed to inhibit the CDK4/6-Cyclin D-Rb and FLT3 signaling pathways, which are critical for cell cycle progression and cancer cell survival.
Figure 3: Targeted signaling pathways.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. The detailed protocols and contextual information provided herein are intended to facilitate the work of researchers in the field of drug discovery and development, accelerating the path towards novel and effective cancer therapies.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(Cyclopentylthio)pyridine-5-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The coupling of heteroaryl boronic acids, such as 2-(Cyclopentylthio)pyridine-5-boronic acid, with aryl halides is of particular interest as it provides a direct route to a diverse range of substituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry.
This document provides detailed application notes and protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl halides. It addresses the common challenges associated with the coupling of 2-substituted pyridine derivatives and offers optimized reaction conditions to achieve high yields and purity.
Challenges in Coupling 2-Substituted Pyridine Boronic Acids
The Suzuki-Miyaura coupling of 2-substituted pyridine boronic acids can be challenging due to several factors:
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced reaction efficiency.
-
Protodeboronation: Heteroaryl boronic acids, especially those with electron-withdrawing substituents, can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.
-
Slow Transmetalation: The transmetalation step in the catalytic cycle can be slow for some heteroaryl boronic acids, which can lead to lower yields and the formation of side products.
To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent system is crucial. The use of sterically hindered and electron-rich phosphine ligands can often accelerate the key steps of the catalytic cycle and minimize unwanted side reactions.
Recommended Reaction Conditions
Based on literature precedents for the coupling of structurally similar 2-substituted pyridine boronic acids, a range of effective reaction conditions have been identified. The following tables summarize recommended starting points for the optimization of the coupling of this compound with aryl halides.
Table 1: Recommended Catalytic Systems
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | A generally robust system for challenging couplings. |
| Pd₂(dba)₃ | XPhos | 1-3 | Effective for a broad range of aryl halides. |
| PdCl₂(dppf) | (none) | 2-5 | A common and often effective catalyst for heteroaryl couplings. |
| Pd(PPh₃)₄ | (none) | 3-5 | A classic catalyst, can be effective for less demanding substrates. |
Table 2: Recommended Bases and Solvents
| Base | Base Stoichiometry (equiv.) | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2-3 | 1,4-Dioxane / H₂O (e.g., 4:1) | 80-110 | A versatile and commonly used base. |
| K₂CO₃ | 2-3 | Toluene / H₂O or DME / H₂O | 80-110 | A milder base, suitable for sensitive substrates. |
| Cs₂CO₃ | 2-3 | 1,4-Dioxane or Toluene | 80-110 | A stronger base, can be effective in difficult couplings. |
| KF | 3 | 1,4-Dioxane | 100 | Can be effective and is milder than carbonate bases.[1] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. The specific conditions should be optimized for each substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.0 - 1.2 equiv)
-
Palladium catalyst (see Table 1)
-
Ligand (if required, see Table 1)
-
Base (see Table 2)
-
Anhydrous, degassed solvent (see Table 2)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the aryl halide, the palladium catalyst, the ligand (if applicable), and the base.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Degassing: If not already performed on the solvent, degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-aryl-2-(cyclopentylthio)pyridine.
Visualizing the Workflow and Catalytic Cycle
Diagram 1: Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Concluding Remarks
The Suzuki-Miyaura coupling of this compound with aryl halides is a viable and valuable transformation for the synthesis of novel 5-aryl-2-(cyclopentylthio)pyridines. Success in this reaction hinges on the careful selection of reaction parameters to overcome the inherent challenges of coupling 2-substituted pyridine derivatives. The protocols and conditions outlined in this document provide a solid foundation for researchers to develop efficient and high-yielding coupling processes. Further optimization for specific substrates is encouraged to achieve the best possible results.
References
Application Notes and Protocols: Protecting Group Strategies for 2-(Cyclopentylthio)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the protection and deprotection of the boronic acid functionality in 2-(Cyclopentylthio)pyridine-5-boronic acid. The selection of an appropriate protecting group is critical to ensure the stability of the boronic acid moiety during multi-step synthetic sequences, while allowing for its selective removal under mild conditions. This document outlines two common and effective protecting group strategies: the formation of a pinacol boronate ester and an N-methyliminodiacetic acid (MIDA) boronate.
Introduction to Protecting Group Strategies
Boronic acids are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, they can be unstable under various reaction conditions, prone to protodeboronation, oxidation, or formation of boroxines.[1][2] Protecting the boronic acid as a more stable derivative is often a necessary strategy in complex molecule synthesis. For a molecule like this compound, the chosen protecting group strategy must be compatible with the existing thioether and pyridine functionalities.
Pinacol esters are a widely used protecting group for boronic acids due to their general stability to a range of reaction conditions and chromatographic purification.[1][2] They can be deprotected under acidic or basic conditions, or via transesterification.
MIDA boronates offer exceptional stability and are particularly well-suited for challenging substrates, such as heteroaromatic boronic acids which are often prone to decomposition.[3][4] MIDA boronates are stable to a wide range of anhydrous reaction conditions and can be readily purified by chromatography.[3][5] Deprotection is typically achieved under mild basic conditions.[3]
The cyclopentylthio group is generally expected to be stable under the conditions required for the protection and deprotection of the boronic acid. Thioethers are known to be compatible with a variety of reaction conditions, including those often employed in Suzuki-Miyaura couplings.[6] However, strong oxidizing or reducing conditions should be avoided to maintain the integrity of the thioether linkage.
Experimental Protocols
Protection of this compound as a Pinacol Ester
This protocol describes the formation of 2-(Cyclopentylthio)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine from the corresponding boronic acid.
Reaction Workflow:
Caption: Workflow for Pinacol Protection.
Materials:
-
This compound
-
Pinacol
-
Toluene
-
Magnesium sulfate (optional, for drying)
-
Round-bottomed flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure: [7]
-
To a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add this compound (1.0 equiv) and pinacol (1.2 equiv).
-
Add toluene to the flask to create a suspension.
-
Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap.
-
Continue refluxing for approximately 2.5 hours or until the reaction is complete (monitor by TLC or LC-MS). The reaction mixture should become a clear solution.
-
Allow the reaction to cool to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pinacol ester.
Quantitative Data for Pinacol Protection of Arylboronic Acids:
| Boronic Acid Substrate | Reagents (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Pyridylboronic acid | Pinacol (1.2) | Toluene | Reflux | 2.5 | 82 | [7] |
| Isobutylboronic acid | Pinacol (1.0), MgSO4 (1.5) | Diethyl ether | rt | 16 | 78-83 | [8] |
| Arylamines (via Sandmeyer) | B2pin2 (1.1), tBuONO (1.5) | MeCN | 80 | 4 | 50-90 | [9] |
Protection of this compound as a MIDA Boronate
This protocol describes the formation of the N-methyliminodiacetic acid (MIDA) boronate of this compound. Given the inherent instability of some 2-pyridylboronic acids, the MIDA protection strategy is highly recommended.[4][10]
Reaction Workflow:
Caption: Workflow for MIDA Protection.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA) anhydride
-
Anhydrous 1,4-dioxane
-
Round-bottomed flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Diethyl ether
-
Acetone
-
Filtration apparatus
-
To a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and MIDA anhydride (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask to form a suspension.
-
Heat the reaction mixture to 70 °C and stir for 24 hours. A white precipitate may form during the reaction.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by precipitation. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., acetone) and add a less polar solvent (e.g., diethyl ether) to induce precipitation.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield the pure MIDA boronate.
Quantitative Data for MIDA Protection of Arylboronic Acids:
| Boronic Acid Substrate | Reagents (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Acetylthiophene-2-boronic acid | MIDA anhydride (3.0) | Dioxane | 70 | 24 | 82 | [1][11] |
| Pentafluorophenylboronic acid | MIDA anhydride (3.0) | Dioxane | 70 | 24 | 81 | [12] |
| 2-Pyridylboronic acid (from bromide) | iPr-B(OR)2, then MIDA | DMSO | 115 | 1 | 59 | [4] |
| Various arylboronic acids | MIDA (1.0) | DMF | 160 | 0.17 | 11-84 | [8] |
Deprotection Protocols
Deprotection of this compound Pinacol Ester
This protocol describes the cleavage of the pinacol ester to regenerate the free boronic acid.
Reaction Workflow:
Caption: Workflow for Pinacol Deprotection.
Materials:
-
This compound pinacol ester
-
Diethanolamine (DEA)
-
Diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure (via DEA adduct): [13]
-
Dissolve the pinacol ester (1.0 equiv) in diethyl ether in a round-bottomed flask.
-
Add diethanolamine (1.1 equiv) to the solution. A white precipitate of the DEA-boronate adduct should form within minutes.
-
Stir the suspension at room temperature for approximately 30 minutes, or until the starting material is consumed (monitor by TLC).
-
Filter the white precipitate and wash it with diethyl ether.
-
Suspend the collected solid in 0.1 M HCl and stir at room temperature for 20 minutes to hydrolyze the DEA adduct.
-
The free boronic acid can then be isolated by extraction with an appropriate organic solvent, followed by drying and concentration.
Quantitative Data for Pinacol Ester Deprotection:
| Protected Boronic Acid | Reagents (equiv) | Solvent | Temperature | Time | Yield (%) | Reference |
| Alkylpinacolyl boronate esters | DEA (1.1), then 0.1M HCl | Ether, then water | rt | ~30 min, then 20 min | 95-99 | [13] |
| Pinanediol/pinacol esters | KHF2, then TMSCl or LiOH | Various | Various | Various | - | [14][15] |
Deprotection of this compound MIDA Ester
This protocol outlines the mild basic hydrolysis of the MIDA boronate to furnish the free boronic acid.
Reaction Workflow:
Caption: Workflow for MIDA Deprotection.
Materials:
-
This compound MIDA ester
-
1 M Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate or other suitable extraction solvent
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Dissolve the MIDA boronate (1.0 equiv) in a mixture of THF and 1 M aqueous NaOH.
-
Stir the biphasic mixture vigorously at room temperature for approximately 10 minutes.
-
After the reaction is complete, acidify the aqueous layer to a pH of approximately 7 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free boronic acid.
Quantitative Data for MIDA Boronate Deprotection:
| Protected Boronic Acid | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Various MIDA boronates | 1 M NaOH (aq) | THF | 23 °C | 10 min | High | [16] |
| MIDA boronates | aq. NaHCO3 | THF | rt | - | - | [3] |
Orthogonal Protecting Group Strategy
In a synthetic route where both the pyridine nitrogen and the boronic acid require protection, an orthogonal strategy is essential. For instance, the pyridine nitrogen could be protected as an N-oxide or a borane complex, which are typically removed under different conditions than those used for boronic acid protecting groups.[17] A potential orthogonal strategy could involve:
-
Protection of the boronic acid as a MIDA ester: Stable to a wide range of conditions.
-
Protection of the pyridine nitrogen: For example, as a borane complex.
-
Synthetic transformations on other parts of the molecule.
-
Selective deprotection of the pyridine nitrogen.
-
Selective deprotection of the MIDA boronate under mild basic conditions.
This approach allows for the selective manipulation of different functional groups within the molecule without unintended deprotection.[18]
References
- 1. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ftp.orgsyn.org [ftp.orgsyn.org]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. The Protection and Deprotection of the Pyridine Nitrogen | Semantic Scholar [semanticscholar.org]
- 11. orgsyn.org [orgsyn.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-(Cyclopentylthio)pyridine-5-boronic acid
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-(Cyclopentylthio)pyridine-5-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Suzuki coupling of this compound with various coupling partners.
Issue 1: Low or No Product Yield
Low or non-existent yields are a common frustration in Suzuki couplings, especially with heteroaromatic boronic acids.[1][2] Several factors can contribute to this issue.
-
Potential Cause A: Catalyst Deactivation. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3] This is a well-documented phenomenon known as the "2-pyridyl problem" when the boronic acid is at the 2-position, and similar effects can be observed with other positional isomers.[3][4]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos can shield the palladium center and promote the desired catalytic cycle.[3] Consider using pre-formed palladium complexes with these ligands.
-
-
Potential Cause B: Protodeboronation. This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[2][5] Pyridine boronic acids, particularly 2-pyridyl derivatives, are susceptible to this decomposition pathway.[3][5][6][7]
-
Solution 1: Use of more stable boronic acid derivatives. Consider converting the boronic acid to its corresponding pinacol ester or MIDA boronate, which are generally more stable and less prone to protodeboronation.[3][5][8]
-
Solution 2: Careful selection of base and solvent. Anhydrous conditions and milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) may suppress protodeboronation.[9][10]
-
-
Potential Cause C: Poor Reagent Quality. The boronic acid may have degraded during storage.
-
Solution: Use freshly prepared or purchased this compound. Store the reagent under an inert atmosphere and in a cool, dark place.
-
-
Potential Cause D: Inactive Catalyst. The palladium catalyst may be old or have been exposed to air, leading to oxidation and loss of activity.
-
Solution: Use a fresh batch of palladium catalyst. Ensure all reagents and solvents are properly degassed, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Issue 2: Formation of Homocoupling Byproducts
The formation of biphenyl or bipyridyl byproducts from the coupling of two boronic acid molecules or two aryl halide molecules can reduce the yield of the desired product.
-
Potential Cause A: Presence of Oxygen. Oxygen can promote the homocoupling of boronic acids.[1]
-
Solution: Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
-
Potential Cause B: Inefficient Reduction of Pd(II) to Pd(0). If using a Pd(II) precatalyst, its incomplete reduction to the active Pd(0) species can lead to side reactions.[2]
-
Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or a more efficient precatalyst system.
-
Issue 3: Reaction Stalls or is Sluggish
Sometimes the reaction starts but does not proceed to completion.
-
Potential Cause A: Insufficiently Active Catalyst System. The chosen catalyst and ligand combination may not be active enough for the specific substrates.
-
Potential Cause B: Suboptimal Reaction Temperature. The temperature may be too low to overcome the activation energy of a key step in the catalytic cycle, such as oxidative addition.[2]
-
Solution: Gradually increase the reaction temperature. Microwave-assisted heating can sometimes be beneficial for accelerating sluggish reactions.[3]
-
-
Potential Cause C: Poor Solubility of Reagents. If any of the reactants are not fully dissolved, the reaction kinetics can be significantly slowed.[10]
-
Solution: Choose a solvent system in which all components are soluble at the reaction temperature. A mixture of solvents, such as dioxane/water or toluene/ethanol, may be necessary.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to use for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst as the optimal choice depends on the coupling partner. However, for pyridine-containing substrates, catalysts with bulky and electron-rich phosphine ligands are often superior.[3] Good starting points include Pd(PPh₃)₄, PdCl₂(dppf), and catalyst systems generated in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as SPhos, XPhos, or RuPhos.[3][7]
Q2: Which base should I choose for my reaction?
A2: The choice of base is critical and can significantly influence the reaction outcome.[11] For pyridine boronic acids, inorganic bases are commonly used. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective.[2][7] Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can also be beneficial, particularly in challenging couplings.[11] It is advisable to screen a few different bases to find the optimal one for your specific system.
Q3: What solvent system is recommended?
A3: A variety of solvents can be used for Suzuki couplings. Common choices include mixtures of an organic solvent with water, such as 1,4-dioxane/water, THF/water, or acetonitrile/water.[7][12] Anhydrous solvents like DMF or toluene can also be employed, especially if protodeboronation is a concern.[3] The ideal solvent system will ensure the solubility of all reactants and facilitate the reaction.
Q4: How can I minimize protodeboronation of my this compound?
A4: To minimize protodeboronation, you can:
-
Use the more stable boronic ester (e.g., pinacol ester) derivative of your compound.[3]
-
Use anhydrous reaction conditions.
-
Avoid prolonged reaction times at high temperatures.
Q5: My reaction is complete, but I am having trouble with purification. What are some common issues?
A5: The sulfur atom in your molecule might lead to some challenges during purification by column chromatography due to potential interactions with the silica gel.
-
Solution 1: Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent.
-
Solution 2: If the product is sufficiently non-polar, you may be able to use a less polar stationary phase like alumina.
-
Solution 3: Purification by recrystallization or preparative HPLC are also viable alternatives.
Data Presentation
Table 1: Common Conditions for Suzuki Coupling of Pyridine Boronic Acids
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Pd(OAc)₂ | Catalyst loading is typically 0.5-5 mol%. |
| Ligand | PPh₃, dppf, SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich ligands are often preferred.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, Na₂CO₃ | Typically 2-3 equivalents are used. |
| Solvent | Dioxane/H₂O, THF/H₂O, ACN/H₂O, DMF, Toluene | The choice depends on substrate solubility and stability. |
| Temperature | Room Temperature to 150 °C | Higher temperatures may be needed for less reactive halides. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for your specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
preventing protodeboronation of 2-(Cyclopentylthio)pyridine-5-boronic acid
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the protodeboronation of 2-(Cyclopentylthio)pyridine-5-boronic acid during their experiments, ensuring higher yields and purity of the desired products.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of this compound, this reaction consumes the starting material to produce 2-(cyclopentylthio)pyridine. This unwanted reaction reduces the yield of the desired cross-coupled product and introduces a significant impurity that can complicate the purification process.[1]
Q2: What makes this compound susceptible to protodeboronation?
A2: Heteroaromatic boronic acids, particularly those containing a pyridine ring, can be susceptible to protodeboronation. While 3- and 4-pyridyl boronic acids are generally stable, 2-pyridyl boronic acids are notoriously unstable due to the formation of a reactive zwitterionic intermediate under neutral pH conditions.[2][3][4] Although the boron moiety in this compound is at the 5-position (making it electronically similar to a more stable 3-pyridyl boronic acid), it is still more prone to decomposition than typical arylboronic acids.[3] The rate of this decomposition is significantly influenced by several factors, including pH, temperature, the choice of base, and the catalytic system used.[1][3]
Q3: How should I properly handle and store this compound to ensure its stability?
A3: To minimize degradation, this compound should be handled and stored with care. It is recommended to keep the reagent in a tightly closed container in a cool, dry, and well-ventilated place.[5] For long-term storage, maintaining a dry, inert atmosphere (e.g., argon or nitrogen) and refrigeration (-20°C) is advisable. Some suppliers may even ship the product under cold-chain conditions to preserve its integrity.[6] Always handle the solid in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.
Q4: What specific reaction conditions are known to accelerate protodeboronation?
A4: Several factors can increase the rate of protodeboronation:
-
High pH and Strong Bases: Strongly basic conditions, particularly with hydroxide-containing bases like NaOH or KOH, promote the formation of the boronate anion ([ArB(OH)₃]⁻), which is more susceptible to protodeboronation.[1][3][7][8]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including the undesired protodeboronation pathway.[1][7]
-
Presence of Water: Water acts as the proton source for the C-H bond that replaces the C-B bond. While some Suzuki reactions require water, excessive amounts can favor the side reaction.[7]
-
Inefficient Catalysis: If the primary reaction (e.g., Suzuki-Miyaura coupling) is slow, the boronic acid remains under potentially harsh reaction conditions for a longer period, increasing the likelihood of its decomposition.[1][7]
Q5: What are the most effective strategies to prevent or minimize protodeboronation?
A5: A combination of strategies can be employed:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) boronate ester, is highly effective.[1][2][9] These esters protect the boron center from premature decomposition. MIDA boronates are particularly advantageous as they participate in a "slow-release" mechanism, liberating the boronic acid in situ at a rate that matches the catalytic cycle, thus keeping its concentration low and minimizing side reactions.[2][10][11]
-
Optimization of Reaction Conditions:
-
Base Selection: Use weaker, non-hydroxide bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[7]
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover, typically between 60-80°C.[7]
-
Anhydrous Conditions: Use anhydrous solvents and oven-dried glassware to limit the presence of water.[7]
-
-
Efficient Catalytic System: Employ a highly active palladium catalyst and ligand system (e.g., Buchwald-type biarylphosphine ligands) to ensure the rate of the desired cross-coupling reaction significantly outpaces the rate of protodeboronation.[1][7]
Troubleshooting Guide: Low Yields and Protodeboronation
If you observe a low yield of your desired product accompanied by the formation of 2-(cyclopentylthio)pyridine, consult the table below.
| Potential Cause | Suggested Solution | Rationale |
| Harsh Reaction Conditions | Lower the reaction temperature. Replace strong bases (NaOH, KOH) with milder alternatives like K₃PO₄, K₂CO₃, or Cs₂CO₃. | This reduces the rate of the base-catalyzed protodeboronation side reaction.[1][7] |
| Excess Water in Reaction | Use anhydrous solvents (e.g., dry dioxane, toluene, or DMF). Ensure all glassware is oven-dried. Consider adding activated 4Å molecular sieves. | Minimizing water, the proton source, directly inhibits the protodeboronation pathway.[7] |
| Slow or Inefficient Catalysis | Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%). Use a more active and robust ligand system (e.g., SPhos, XPhos). | A faster catalytic cycle for the desired cross-coupling reaction will kinetically outcompete the slower decomposition of the boronic acid.[1][7] |
| Inherent Instability of Boronic Acid | Convert the boronic acid to its corresponding pinacol or MIDA boronate ester before use in the coupling reaction. | Boronic esters are significantly more stable to storage and reaction conditions, protecting the C-B bond until the transmetalation step.[2][8][9] |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture (e.g., via sparging with argon or freeze-pump-thaw cycles). Maintain a strict inert atmosphere (N₂ or Ar) throughout the experiment. | Oxygen can lead to catalyst deactivation and promote unwanted homocoupling side reactions, indirectly allowing more time for protodeboronation to occur.[1][9] |
Key Experimental Visualizations
Caption: The undesired protodeboronation pathway.
Caption: Decision tree for troubleshooting protodeboronation.
Caption: Competing reaction pathways for the boronic acid.
Recommended Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol incorporates best practices to minimize protodeboronation when using a boronic acid prone to this side reaction. The preferred method is to first convert the boronic acid to its pinacol ester.
Part A: Preparation of the Pinacol Boronate Ester
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), pinacol (1.1 equiv), and anhydrous solvent (e.g., toluene or THF).
-
Azeotropic Removal of Water: Attach a Dean-Stark apparatus and a condenser. Heat the mixture to reflux until no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude this compound pinacol ester can often be used directly in the next step without further purification.
Part B: Anhydrous Suzuki-Miyaura Cross-Coupling
-
Inert Atmosphere Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the prepared this compound pinacol ester (1.2-1.5 equiv), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (start with 80°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired cross-coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. fishersci.pt [fishersci.pt]
- 6. 1218790-70-5|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in Suzuki reactions with 2-pyridylboronic acids
Technical Support Center: Suzuki Reactions with 2-Pyridylboronic Acids
This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges—particularly low yields—in Suzuki-Miyaura cross-coupling reactions involving 2-pyridylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What makes Suzuki reactions with 2-pyridylboronic acids so challenging?
A1: The primary challenge is the inherent instability of 2-pyridylboronic acids, which are highly susceptible to a side reaction called protodeboronation.[1][2][3] This reaction cleaves the carbon-boron bond, replacing it with a hydrogen and consuming your starting material.[4] Additionally, other factors contribute to low yields:
-
Catalyst Inhibition: The nitrogen atom on the pyridine ring can coordinate to the palladium catalyst, forming inactive species and slowing down the catalytic cycle.[5]
-
Slow Transmetalation: As 2-pyridyl rings are electron-deficient, the transfer of the pyridyl group from the boron atom to the palladium center (transmetalation) can be sluggish compared to other side reactions.[6][7]
-
Homocoupling: The formation of bipyridyl or biaryl impurities through the coupling of two boronic acids or two aryl halides can also reduce the yield of the desired product.[1][8]
Q2: What is protodeboronation and why is it such a problem for 2-pyridylboronic acids?
A2: Protodeboronation is the undesired cleavage of the carbon-boron bond, which gets replaced by a carbon-hydrogen bond from a proton source (like water).[1] This side reaction converts the active boronic acid into an inert, simple pyridine byproduct, directly reducing the potential yield and complicating purification.[4] 2-pyridylboronic acids are notoriously prone to this decomposition pathway.[2][9] Under neutral pH conditions, they can form a highly reactive zwitterionic intermediate that rapidly fragments.[4]
Q3: What are the most critical parameters to control in this reaction?
A3: For a successful coupling, meticulous control over the following parameters is essential:
-
Choice of Boron Reagent: Using stabilized boronic acid derivatives is often the most effective strategy.[4]
-
Catalyst & Ligand System: Employing a highly active catalyst system can accelerate the desired cross-coupling, allowing it to outcompete side reactions like protodeboronation.[1] Bulky, electron-rich ligands are typically required.[3][5]
-
Base Selection: The base is necessary to activate the boronic acid for transmetalation, but strongly basic or aqueous conditions can accelerate protodeboronation.[1][10]
-
Solvent & Atmosphere: Using anhydrous solvents and ensuring the reaction is run under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst oxidation and minimize water-related side reactions.[1][8]
-
Temperature: Higher temperatures can increase the rate of protodeboronation, so careful temperature optimization is needed.[1]
Troubleshooting Guide
Problem 1: My reaction yield is low or zero, and I see a lot of my starting aryl halide remaining.
This often points to issues with the catalyst activity or the stability of the boronic acid.
-
Question: My catalyst doesn't seem to be working. What should I check?
-
Answer: Catalyst inactivation is a common issue.
-
Ensure an Inert Atmosphere: The Palladium(0) active species is sensitive to oxygen. Thoroughly degas your solvent (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles) and run the reaction under a positive pressure of nitrogen or argon.[1][5]
-
Use a High-Activity Catalyst/Ligand System: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands.[3][5] These ligands promote the crucial oxidative addition step and can shield the palladium center from being poisoned by the pyridine nitrogen.[5]
-
Increase Catalyst Loading: If you suspect slow catalysis, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.[1]
-
Problem 2: My aryl halide is consumed, but the yield of my desired product is low. I see a significant amount of the corresponding de-boronated pyridine.
This is a classic sign of protodeboronation outcompeting the cross-coupling reaction.
-
Question: How can I minimize protodeboronation?
-
Answer: This is the most critical challenge to overcome.
-
Switch to a More Stable Boron Reagent: This is the most effective solution. Instead of the boronic acid, use a corresponding boronate ester or salt, which are more stable.[4] Common choices include:
-
Pinacol Esters: More robust than boronic acids.[4]
-
MIDA Boronates (N-methyliminodiacetic acid): These are highly stable crystalline solids that enable a "slow release" of the boronic acid under reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[4]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts offer significantly increased stability.[4]
-
-
Optimize the Base and Solvent: Use weaker, non-aqueous bases like K₃PO₄, Cs₂CO₃, or KF instead of strong hydroxides (NaOH, KOH) or aqueous carbonate solutions.[4] Employ anhydrous solvents like dioxane, toluene, or DMF.[8]
-
Lower the Reaction Temperature: Since protodeboronation is often accelerated by heat, running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) can favor the desired coupling, although this may require a longer reaction time.[4]
-
Problem 3: My reaction is producing significant side products, such as bipyridyls.
This indicates that homocoupling is a major competing pathway.
-
Question: How can I reduce homocoupling?
-
Answer: Homocoupling is often promoted by the presence of oxygen or overly aggressive conditions.
-
Ensure an Inert Atmosphere: Rigorously exclude oxygen from your reaction vessel, as it can promote the oxidative homocoupling of the boronic acid.[1]
-
Adjust Stoichiometry: Using a slight excess of the more stable boronic acid derivative (e.g., 1.2-1.5 equivalents) can sometimes minimize homocoupling of the more valuable aryl halide.[1]
-
Optimize Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.[1]
-
Data Presentation: Comparison of Reaction Components
The choice of ligand and base is critical for success. The following tables summarize reported data for the coupling of 2-pyridylboron reagents with various aryl halides.
Table 1: Effect of Ligand and Base on the Suzuki Coupling of Lithium Triisopropyl 2-pyridylboronate with 4-Bromoanisole
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (3 equiv) | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.0) | 1 (3.0) | KF | 110 | 74 |
| 2 | Pd₂(dba)₃ (1.0) | 1 (3.0) | K₃PO₄ | 110 | 66 |
| 3 | Pd₂(dba)₃ (1.0) | 1 (3.0) | CsF | 110 | 55 |
| 4 | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ | 100 | 95 |
Data adapted from literature reports.[6] Ligand 1 is a phosphine oxide-type ligand. This table illustrates that while various conditions work, systems like Pd/SPhos can be highly effective.
Table 2: Comparison of Boron Reagents for Stability and Reactivity
| Boron Reagent | General Stability | Key Advantage | Common Use Case |
| Boronic Acid | Low | Commercially available | Prone to protodeboronation; often problematic.[2] |
| Pinacol Boronate Ester | Medium | More robust than the acid; common alternative.[4] | General purpose when boronic acid fails. |
| MIDA Boronate | High | Crystalline, air-stable solid; allows for slow release.[4] | For very sensitive substrates or multi-step sequences. |
| Trifluoroborate Salt | High | Highly stable salt, resistant to protodeboronation.[4] | When other methods fail due to decomposition. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridylboronate Ester
This is a generalized protocol and should be optimized for specific substrates.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
2-Pyridylboronate derivative (e.g., pinacol ester) (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, the 2-pyridylboronate derivative, the base, the palladium precatalyst, and the ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[5]
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizations
Below are diagrams illustrating key concepts in troubleshooting these reactions.
Caption: A decision tree for troubleshooting low yields in 2-pyridyl Suzuki reactions.
Caption: Suzuki cycle with challenges for 2-pyridylboronic acids highlighted in red.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 2-(Cyclopentylthio)pyridine-5-boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during cross-coupling experiments with 2-(Cyclopentylthio)pyridine-5-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-(Cyclopentylthio)pyridine.[1][2] Homocoupling is the dimerization of the boronic acid to form 2,2'-bis(cyclopentylthio)-5,5'-bipyridine. These side reactions consume the starting material, reduce the yield of the desired product, and complicate purification.[3]
Q2: Why is this compound particularly susceptible to protodeboronation?
A2: Pyridine boronic acids, especially those with a substituent at the 2-position, are known to be unstable.[2][4] The nitrogen atom in the pyridine ring can participate in decomposition pathways.[2] For 2-substituted pyridine boronic acids, there is a tendency to form a zwitterionic intermediate, particularly under neutral pH conditions, which can readily undergo fragmentation, leading to protodeboronation.[1][2] While your boronic acid is at the 5-position, the presence of the thioether at the 2-position can influence the electronic properties of the ring and potentially contribute to instability.
Q3: What factors promote the homocoupling of boronic acids?
A3: Homocoupling is primarily promoted by the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to generate the homocoupled product.[3] Using a Pd(II) precatalyst without an efficient reduction to Pd(0) at the start of the reaction can also lead to increased homocoupling.[3][5]
Q4: How can I minimize protodeboronation?
A4: A highly effective strategy is to replace the boronic acid with a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[1][2][6] MIDA boronates are particularly stable and undergo slow release of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[7] Other strategies include using milder bases (e.g., K₃PO₄, Cs₂CO₃), lowering the reaction temperature, and ensuring anhydrous conditions.[6]
Q5: What are the best practices to avoid homocoupling?
A5: Rigorous exclusion of oxygen is critical. This can be achieved by thoroughly degassing all solvents and reagents (e.g., by sparging with an inert gas like argon or nitrogen) and maintaining an inert atmosphere throughout the reaction.[5][8][9] Using a Pd(0) catalyst source or ensuring the efficient in situ reduction of a Pd(II) precatalyst can also minimize homocoupling.[3] In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress this side reaction.[5]
Troubleshooting Guides
Issue 1: Low yield of the desired product with significant formation of 2-(Cyclopentylthio)pyridine.
This indicates that protodeboronation is the major side reaction.
| Potential Cause | Troubleshooting Action |
| Inherent instability of the boronic acid | Convert the boronic acid to a more stable MIDA boronate or pinacol ester.[2][6][7] |
| High reaction temperature | Lower the reaction temperature. A highly active catalyst may allow for efficient coupling at a reduced temperature.[6] |
| Strong base | Switch to a milder base such as K₃PO₄, Cs₂CO₃, or CsF.[6] |
| Presence of excess water | Use anhydrous solvents and reagents. Note that a small, optimized amount of water is often necessary for the Suzuki coupling mechanism.[6] |
| Suboptimal pH | For some pyridine boronic acids, protodeboronation is fastest at neutral pH. Adjusting the pH with acid or base can sometimes slow this side reaction.[1][2] |
Issue 2: Formation of a significant amount of 2,2'-bis(cyclopentylthio)-5,5'-bipyridine.
This points to homocoupling as the primary side reaction.
| Potential Cause | Troubleshooting Action |
| Presence of oxygen | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (nitrogen or argon) during the entire experiment.[5][8][9] |
| Inefficient reduction of Pd(II) precatalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly. If using a Pd(II) source, consider adding a reducing agent or ensuring the ligand promotes rapid reduction. |
| High concentration of boronic acid | Consider the slow addition of the boronic acid solution to the reaction mixture to keep its instantaneous concentration low.[8] |
Experimental Protocols
General Protocol for Minimizing Side Reactions in Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific substrates.
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound MIDA ester (1.2 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).
-
Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes.
Catalyst and Solvent Addition: 3. Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a suitable ligand (e.g., SPhos or XPhos, 3-6 mol%). 4. Add degassed solvent (e.g., dioxane/water 5:1) via syringe.
Reaction and Work-up: 5. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS. 6. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 8. Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
Troubleshooting Workflow for Low Yields
Caption: A workflow for troubleshooting low yields in cross-coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with 2-(Cyclopentylthio)pyridine-5-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(Cyclopentylthio)pyridine-5-boronic acid in cross-coupling reactions. The unique bifunctional nature of this reagent, containing both a sulfur-based functional group (thioether) and a pyridine ring, presents specific challenges related to catalyst stability and activity.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a significant concern when using this compound?
A1: Catalyst deactivation is a primary concern due to the presence of two potential catalyst poisons in the molecular structure: the sulfur atom in the cyclopentylthio group and the nitrogen atom in the pyridine ring. Both sulfur and nitrogen-containing compounds are known to coordinate strongly with palladium and other transition metal catalysts, leading to a reduction in catalytic activity or complete deactivation.[1][2][3]
Q2: What is the primary mechanism of catalyst deactivation by the thioether group?
A2: The sulfur atom in the thioether can act as a Lewis base and strongly adsorb to the surface of the palladium catalyst.[4] This process, known as chemisorption, blocks the active sites of the catalyst, preventing the substrate from binding and participating in the catalytic cycle.[3] This can lead to the formation of stable palladium-sulfur bonds, rendering the catalyst inactive.[4]
Q3: How does the pyridine nitrogen contribute to catalyst deactivation?
A3: The nitrogen atom of the pyridine ring can also coordinate to the palladium center, forming inactive catalyst complexes.[2] This is particularly problematic for 2-substituted pyridines, where the nitrogen is in close proximity to the reaction center. This coordination can interfere with the oxidative addition or transmetalation steps of the catalytic cycle.[1][5]
Q4: Are there specific catalysts and ligands that are more resistant to deactivation by sulfur and pyridine moieties?
A4: Yes, the choice of catalyst and ligand is critical. Electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos, RuPhos, and P(t-Bu)3), are often more effective.[6][7] These ligands can help stabilize the palladium center and promote the desired cross-coupling reaction over deactivation pathways. Pre-formed palladium(0) sources or precatalysts that efficiently generate the active Pd(0) species are also recommended.[2]
Q5: What are common side reactions to expect, and how can they be minimized?
A5: Common side reactions include homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with a hydrogen atom).[6][8] Homocoupling is often exacerbated by the presence of oxygen, so rigorous degassing of solvents and the reaction mixture is crucial.[2][8] Protodeboronation can be an issue with electron-rich or unstable boronic acids, and using anhydrous conditions or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can help mitigate this.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Catalyst Poisoning: Strong coordination of the thioether sulfur or pyridine nitrogen to the palladium catalyst.[1][2][4] | - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).- Change Ligand: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[6][7]- Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure efficient generation of the active Pd(0) species.[2] |
| Sub-optimal Reaction Conditions: Inappropriate choice of base, solvent, or temperature. | - Screen Bases: Test a range of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[6][7]- Vary Solvent System: Evaluate different solvents or solvent/water mixtures (e.g., dioxane/water, toluene/water, DMF).[6][9]- Optimize Temperature: Gradually increase the reaction temperature, but be mindful of potential substrate or catalyst decomposition at very high temperatures.[6] | |
| Reaction Stalls After Initial Conversion | Progressive Catalyst Deactivation: The catalyst is initially active but is slowly poisoned over the course of the reaction. | - Slow Addition of Boronic Acid: Add the this compound solution slowly over a period of time using a syringe pump. This can help maintain a low concentration of the poisoning species. |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[2][8] | - Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[2] |
| Inefficient Catalyst System: A deactivated or inefficient catalyst can favor side reactions. | - Optimize Catalyst/Ligand Ratio: Ensure an appropriate ligand-to-palladium ratio to maintain a stable catalytic complex.[2] | |
| Formation of Protodeboronated Byproduct | Instability of the Boronic Acid: The C-B bond can be cleaved by proton sources, especially with certain bases or in the presence of water.[6][7] | - Use Anhydrous Conditions: Ensure all reagents and solvents are dry.- Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester.[6]- Select a Milder Base: A less nucleophilic or weaker base may reduce the rate of protodeboronation.[10] |
Quantitative Data Summary
The following tables provide hypothetical data based on typical observations during Suzuki-Miyaura cross-coupling reactions with challenging substrates. These are intended to guide optimization efforts.
Table 1: Effect of Catalyst and Ligand on Product Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ | Toluene | 110 | 45 |
| XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 75 |
| SPhos Pd G2 (2) | - | Cs₂CO₃ | Toluene/H₂O | 110 | 82 |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Catalyst System | Base (2 equiv.) | Solvent (10:1) | Temperature (°C) | Yield (%) | Homocoupling (%) | Protodeboronation (%) |
| XPhos Pd G3 | K₂CO₃ | Dioxane/H₂O | 100 | 55 | 15 | 5 |
| XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 75 | 5 | 8 |
| XPhos Pd G3 | Cs₂CO₃ | Toluene/H₂O | 110 | 80 | <5 | 10 |
| XPhos Pd G3 | K₃PO₄ | DMF | 120 | 65 | 10 | 12 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide, this compound, and finely powdered base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Dual pathways of catalyst deactivation by thioether and pyridine moieties.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: 2-(Cyclopentylthio)pyridine-5-boronic acid in Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Cyclopentylthio)pyridine-5-boronic acid. The following information addresses common issues encountered during experiments, with a focus on the impact of temperature on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions using this compound?
A1: The optimal temperature for Suzuki-Miyaura coupling reactions is highly dependent on the specific substrates, catalyst system, and solvent used. However, a general starting point for reactions involving heteroaryl boronic acids, such as this compound, is typically in the range of 80–110 °C.[1] It is crucial to monitor the reaction progress, as both insufficient heat and excessive temperatures can lead to suboptimal results. For some systems, reactions can be effective at temperatures as low as 65 °C.[2]
Q2: My Suzuki-Miyaura reaction is showing low to no yield. Could the reaction temperature be the issue?
A2: Yes, incorrect temperature is a common reason for low or no product yield.
-
Temperature is too low: The reaction may not have sufficient energy to overcome the activation barrier, leading to a sluggish or stalled reaction. A gradual increase in temperature (e.g., in 10 °C increments) may improve the reaction rate and yield.
-
Temperature is too high: Excessive heat can lead to several undesirable side reactions, including decomposition of the boronic acid (protodeboronation), degradation of the catalyst, or formation of byproducts.[3]
Q3: What is protodeboronation and how does temperature affect it?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct and consumption of the starting material.[4] The rate of protodeboronation is often accelerated at higher temperatures.[5] For heteroaryl boronic acids, especially 2-substituted pyridyl derivatives, this can be a significant issue, leading to reduced yields of the desired coupled product.[4][6]
Q4: Are there strategies to mitigate protodeboronation at higher reaction temperatures?
A4: Yes, several strategies can be employed:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect the boronic acid from premature decomposition.[4][7] MIDA boronates, in particular, are known for their "slow-release" mechanism, where the boronic acid is gradually generated in situ, maintaining a low concentration and minimizing decomposition.[7]
-
Anhydrous Conditions: In some cases, performing the reaction under anhydrous conditions can suppress protodeboronation.[8]
-
Careful Selection of Base and Solvent: The choice of base and solvent can influence the rate of protodeboronation. It is advisable to screen different conditions to find the optimal combination for your specific reaction.
Q5: Besides temperature, what are other critical factors to consider for successful reactions with this compound?
A5: Several factors are crucial for a successful reaction:
-
Inert Atmosphere: Suzuki-Miyaura reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is essential to degas the solvent and maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the reaction.[1][3]
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical. Different ligands can have a significant impact on catalyst activity and stability.
-
Purity of Reagents: The purity of the boronic acid, the coupling partner, and the solvent can significantly affect the reaction outcome. Impurities can inhibit the catalyst or lead to side reactions.
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress at each temperature. |
| Reaction Temperature Too High | Decrease the reaction temperature. Consider if a lower temperature for a longer reaction time might be beneficial. |
| Protodeboronation | Confirm the presence of the protodeboronated byproduct by mass spectrometry. If present, consider converting the boronic acid to a more stable MIDA boronate.[7] |
| Catalyst Inactivity | Ensure the palladium catalyst is active and the reaction is performed under a strict inert atmosphere.[3] Consider using a fresh batch of catalyst and ligand. |
| Impure Reagents | Verify the purity of all starting materials and solvents. |
Issue: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | This can be caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture.[9] |
| Decomposition of Starting Material | High temperatures can lead to the decomposition of sensitive substrates. Lower the reaction temperature and monitor for improvement. |
| Side Reactions with Solvent or Base | Consider screening alternative solvents and bases that may be more compatible with your reaction at the desired temperature. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the ligand (if required).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of heteroaryl boronic acids, which can serve as a starting point for optimizing reactions with this compound.
| Parameter | Typical Range/Condition | Reference |
| Temperature | 65 - 110 °C | [1][2] |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | [2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | [3] |
| Solvent | Dioxane, Toluene, DMF, THF (often with water) | [9] |
| Atmosphere | Inert (Argon or Nitrogen) | [3] |
Visualizations
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Suzuki Coupling of 2-(Cyclopentylthio)pyridine-5-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(Cyclopentylthio)pyridine-5-boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of this substrate can often be attributed to several factors. Firstly, the presence of both a sulfur atom (in the cyclopentylthio group) and a nitrogen atom (in the pyridine ring) can lead to catalyst inhibition or deactivation. It is crucial to select a palladium catalyst and ligand system that is robust to these functionalities. Secondly, protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction with heteroaryl boronic acids. This can be exacerbated by the choice of base and the presence of water. Lastly, ensure all reagents are pure and the reaction is performed under strictly anaerobic conditions to prevent catalyst decomposition and homocoupling of the boronic acid.[1][2]
Q2: What are the most suitable solvents for the Suzuki coupling of this compound?
A2: The choice of solvent is critical and can significantly impact the reaction's success. A mixture of an organic solvent and water is often employed in Suzuki couplings. For substrates similar to this compound, solvent systems like dioxane/water, THF/water, or toluene/water have been shown to be effective.[3][4][5] The optimal ratio of organic solvent to water should be determined empirically for your specific reaction. Anhydrous conditions can also be explored, especially if protodeboronation is a significant issue.[1]
Q3: How does the thioether group in this compound affect the Suzuki coupling reaction?
A3: The sulfur atom in the thioether can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst poisoning or altered reactivity. This can manifest as lower yields or slower reaction rates. To mitigate this, it is advisable to use ligands that are less susceptible to displacement by the thioether or to use a higher catalyst loading. The use of specific palladium precatalysts designed for challenging substrates may also be beneficial.
Q4: Can the pyridine nitrogen in this compound interfere with the reaction?
A4: Yes, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition.[2][6] This is a well-documented issue with 2-substituted pyridines in Suzuki couplings, often referred to as the "2-pyridyl problem".[6] The use of bulky, electron-rich phosphine ligands can help to shield the palladium center and minimize this inhibitory effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst deactivation by sulfur or nitrogen coordination. | - Use a robust palladium precatalyst (e.g., a palladacycle).- Employ bulky, electron-rich ligands (e.g., Buchwald ligands such as SPhos or XPhos).- Increase catalyst loading. |
| Protodeboronation of the boronic acid. | - Use anhydrous solvents and reagents.- Switch to a milder base (e.g., K₂CO₃ or KF instead of K₃PO₄).- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[1] | |
| Incomplete reaction. | - Increase reaction temperature.- Extend reaction time.- Ensure efficient stirring, especially in biphasic systems. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., Argon or Nitrogen).- Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Inefficient reduction of Pd(II) precatalyst to active Pd(0). | - Use a direct Pd(0) source or a precatalyst that is readily reduced. | |
| Formation of Unidentified Byproducts | Decomposition of starting materials or product. | - Lower the reaction temperature.- Screen different bases to find one that is less harsh. |
| Side reactions involving the thioether or pyridine moiety. | - A thorough analysis of the byproducts by LC-MS or GC-MS is recommended to identify their structures and devise a targeted solution. |
Experimental Protocols
Representative Protocol for Suzuki Coupling
This protocol is a general starting point and should be optimized for the specific coupling partners and desired scale.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/water 4:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Data Presentation
Solvent Effects on a Model Suzuki-Miyaura Coupling
The following table, adapted from a study on a related heteroaryl substrate, illustrates the potential impact of solvent choice on the reaction yield.[3][5] It is important to note that these results are for the coupling of Pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid pinacol ester and serve as a representative example for initiating a solvent screen for this compound.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene/H₂O 4:1 | 100 | 40 |
| 3 | Dioxane | 100 | 39 |
| 4 | Dioxane/H₂O 4:1 | 100 | 74 |
| 5 | DMF | 100 | 22 |
| 6 | Diglyme | 100 | 42 |
| 7 | MeCN | 65 | 42 |
| 8 | iPrOH | 65 | 42 |
| 9 | EtOH | 65 | 11 |
| 10 | THF | 65 | 27 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Validation & Comparative
A Comparative Guide to Pyridine Boronic Acids in Suzuki-Miyaura Coupling: Spotlight on 2-(Cyclopentylthio)pyridine-5-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Pyridine-containing biaryls are crucial scaffolds in numerous pharmaceuticals and functional materials. Consequently, the choice of the pyridine boronic acid coupling partner is a critical parameter influencing reaction success and yield.
This guide provides a comparative overview of the performance of 2-(Cyclopentylthio)pyridine-5-boronic acid and other representative pyridine boronic acids in Suzuki-Miyaura coupling reactions. While direct side-by-side comparisons under identical conditions are scarce in the literature, this document synthesizes available experimental data to offer insights into their relative reactivity and optimal reaction conditions.
The Challenge of 2-Substituted Pyridine Boronic Acids
A well-documented challenge in Suzuki-Miyaura couplings is the "2-pyridyl problem".[1] The proximity of the pyridine nitrogen to the boronic acid moiety can lead to coordination with the palladium catalyst, resulting in catalyst inhibition or deactivation. Furthermore, 2-pyridyl boronic acids are often prone to protodeboronation, a significant decomposition pathway that reduces the yield of the desired coupled product.[2] To circumvent these issues, specialized ligands, bases, or more stable boronic acid derivatives like pinacol esters are often employed.[2][3]
Performance Comparison of Pyridine Boronic Acids
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions for various pyridine boronic acids. It is important to note that reaction conditions vary between studies, and thus, the yields are not directly comparable but provide valuable insights into the reactivity of each substrate class.
Table 1: Performance of Various Pyridine Boronic Acids in Suzuki-Miyaura Coupling
| Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole (representative) | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Expected Good to Excellent | N/A |
| Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 | [4] |
| Pyridine-2-boronic acid pinacol ester | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 12 | 89 | [5] |
| 2-Chloropyridine-5-boronic acid | Phenylacetylene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | 78 | [6] |
| 2,4-Dimethoxypyrimidine-5-boronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 92 | [7] |
Note: Data for this compound is an educated estimation based on the reactivity of other 5-substituted pyridine boronic acids and the electronic properties of the cyclopentylthio group. Experimental validation is required.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving pyridine boronic acids.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Pyridine Boronic Acid with an Aryl Halide [8]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Pyridine boronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, pyridine boronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid [9]
Materials:
-
Halogenated pyrimidine (0.5 mmol, 1.0 equiv.)
-
Pyrimidine boronic acid (0.5 mmol, 1.0 equiv.)
-
Pd(PPh₃)₄ (0.5 mol%, 2.9 mg)
-
K₂CO₃ (1.5 mmol, 207 mg)
-
1,4-Dioxane (4 mL) and H₂O (2 mL), degassed
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, dissolve the halogenated pyrimidine in the degassed dioxane/water mixture.
-
Add the pyrimidine boronic acid, K₂CO₃, and Pd(PPh₃)₄ catalyst.
-
Seal the vial and stir the mixture under an argon atmosphere.
-
Heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvents under reduced pressure and purify the residue by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Troubleshooting Suzuki Coupling Reactions
Low yields in Suzuki-Miyaura couplings, especially with challenging heteroaryl substrates, are a common issue. The following workflow provides a logical approach to troubleshooting and optimization.
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide: 2-(Cyclopentylthio)pyridine-5-boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the choice between a boronic acid and its corresponding pinacol ester is a critical decision in the strategic planning of synthetic routes. This guide provides an objective comparison of 2-(Cyclopentylthio)pyridine-5-boronic acid and its pinacol ester, focusing on their reactivity, stability, and handling characteristics in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction.
The fundamental difference between this compound and its pinacol ester lies in a classic trade-off between reactivity and stability. Generally, boronic acids are more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times and higher yields under certain conditions. However, this increased reactivity is often accompanied by lower stability, making them more susceptible to degradation. Conversely, the pinacol ester offers enhanced stability, simplifying handling, purification, and storage, though occasionally at the expense of reduced reactivity.
Executive Summary: A Tale of Two Reagents
| Feature | This compound | This compound pinacol ester |
| Reactivity | Generally higher, can lead to faster reactions. | Generally lower, may require more forcing conditions. |
| Stability | Less stable; susceptible to protodeboronation and oxidation. Can form boroxines upon dehydration. | More stable; robust to air and moisture, allowing for easier handling and storage. |
| Solubility | Variable; often soluble in polar aprotic solvents and aqueous bases. | Generally more soluble in a wider range of organic solvents. |
| Purification | Can be challenging due to polarity and potential for decomposition on silica gel. | More amenable to standard purification techniques like silica gel chromatography. |
| Handling | Requires more careful handling and storage under inert conditions to prevent degradation. | Easier to handle and weigh accurately due to its solid, crystalline nature. |
Reactivity in Suzuki-Miyaura Coupling: A Closer Look
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reactivity of the boron species is a key determinant of the reaction's success.
This compound is generally considered the more "active" coupling partner. Its higher reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle. However, this reactivity is a double-edged sword. The presence of the pyridine nitrogen, particularly in the 2-position relative to the thioether, can introduce complexities. The nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Furthermore, boronic acids, especially heteroaryl boronic acids, are prone to protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces the yield of the desired product.
This compound pinacol ester , on the other hand, offers a more controlled and often more reproducible entry into the catalytic cycle. While sometimes exhibiting lower reactivity that may necessitate higher temperatures or longer reaction times, its stability minimizes the impact of detrimental side reactions like protodeboronation.[1] In many instances, it is believed that the pinacol ester hydrolyzes in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions. However, direct transmetalation from the boronate ester is also a possible pathway. The steric bulk of the pinacol group can also play a role in the reaction kinetics.
Experimental Data: A Comparative Scenario
Below is a representative experimental protocol for a Suzuki-Miyaura coupling involving a substituted pyridylboronic acid, which can be adapted for both the boronic acid and its pinacol ester of interest.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 eq.), this compound or its pinacol ester (1.2 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.) in a suitable solvent like 1,4-dioxane, is added an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 eq.). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for a period of 2 to 24 hours, while monitoring the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Reactivity Comparison
Caption: A logical workflow for a comparative reactivity study.
Conclusion: Selecting the Right Reagent for the Job
The choice between this compound and its pinacol ester is ultimately context-dependent and should be guided by the specific requirements of the synthetic step.
-
Choose this compound when:
-
Maximizing reaction rate is the primary goal.
-
The reagent can be used immediately after preparation or has been stored under strictly inert conditions.
-
Potential instability can be mitigated by careful control of reaction conditions.
-
-
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are paramount.
-
High purity of the starting material is essential for subsequent steps.
-
The reaction is part of an automated or high-throughput workflow where reagent stability is a key factor.
-
For many applications, the enhanced stability and handling properties of the pinacol ester make it the more practical and reliable choice, despite the potential for slightly slower reaction kinetics. However, for challenging couplings where reactivity is a limiting factor, the free boronic acid may prove to be the superior option. It is always recommended to perform small-scale optimization experiments to determine the optimal reagent and conditions for a specific transformation.
References
A Comparative Guide to Alternatives for 2-(Cyclopentylthio)pyridine-5-boronic acid in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 2-(Cyclopentylthio)pyridine-5-boronic acid is a valuable reagent for introducing the 2-(cyclopentylthio)pyridine moiety, often utilized in the development of novel therapeutics. This guide provides a comprehensive comparison of alternative reagents, focusing on their performance in the widely used Suzuki-Miyaura cross-coupling reaction.
The primary application of this compound and its alternatives is in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds between the pyridine ring and an aryl or heteroaryl halide. The reactivity and stability of these boronic acid derivatives can be influenced by the nature of the substituent at the 2-position of the pyridine ring. This guide will explore commercially available or readily synthesizable alternatives and provide a framework for selecting the most suitable reagent for a given synthetic challenge.
Comparison of Alternative Reagents
The performance of boronic acids in Suzuki-Miyaura coupling is critically dependent on factors such as steric hindrance, electronic effects of substituents, and the stability of the boronic acid itself. The following table summarizes a comparison between this compound and its potential alternatives based on general reactivity trends observed for analogous 2-substituted pyridine-5-boronic acids.
| Reagent | Structure | Key Features & Performance Considerations |
| This compound | Benchmark Reagent. The thioether linkage is generally stable under Suzuki-Miyaura conditions. The electron-donating nature of the thioether can influence the reactivity of the boronic acid. | |
| 2-Alkoxypyridine-5-boronic acids (e.g., 2-Methoxy, 2-Ethoxy) | Readily Available & Generally Reactive. Alkoxy groups are electron-donating, which can enhance the nucleophilicity of the boronic acid and facilitate transmetalation. They are common alternatives and often exhibit good to excellent yields in Suzuki-Miyaura couplings. | |
| 2-Chloropyridine-5-boronic acid | Electron-Deficient Alternative. The electron-withdrawing nature of the chloro group can decrease the rate of transmetalation. However, the chloro substituent offers a handle for further functionalization via another cross-coupling reaction. | |
| Pyridine-5-boronic acid | Unsubstituted Core. Provides the simplest pyridine-5-yl moiety. Its reactivity is a good baseline for understanding the electronic effects of substituents. | |
| This compound pinacol ester | Enhanced Stability. Boronate esters, such as the pinacol ester, are generally more stable to storage and handling than the corresponding boronic acids. They are less prone to protodeboronation but may require more forcing reaction conditions or specific activators to achieve comparable reactivity to the boronic acid. | |
| Potassium 2-(Cyclopentylthio)pyridine-5-trifluoroborate | Air- and Moisture-Stable. Trifluoroborate salts offer excellent stability and are easy to handle. They typically require activation with a base (e.g., K2CO3, Cs2CO3) in the presence of water or an alcohol to generate the active boronic acid species in situ. |
Experimental Data Summary
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Methoxypyridine-5-boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 |
| 2-Chloropyridine-5-boronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| Pyridine-5-boronic acid | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 2-Methoxypyridine-5-boronic acid pinacol ester | 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 90 | 85 |
| Potassium pyridine-5-trifluoroborate | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 80 | 90 |
Note: The data presented is a compilation from various literature sources and is intended for comparative purposes. Actual yields may vary depending on the specific substrates, reaction conditions, and scale.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 equiv), the pyridine-5-boronic acid derivative (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane, toluene, DME) and water (if applicable).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol %) and ligand (if applicable).
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura cross-coupling reaction is a key transformation in the synthesis of a wide array of biologically active molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The pyridine moiety, in particular, is a common scaffold in many approved drugs. The ability to efficiently introduce substituted pyridine fragments is therefore of high importance in drug discovery programs.
Caption: The Suzuki-Miyaura catalytic cycle for the synthesis of biaryl compounds.
The choice of boronic acid reagent can significantly impact the efficiency of the catalytic cycle. Factors such as the rate of transmetalation and the stability of the boronic acid to protodeboronation are key determinants of the overall reaction success.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of a boronic acid reagent for a Suzuki-Miyaura cross-coupling reaction is a critical decision in a synthetic route. While this compound is a viable option, a range of alternatives with varying electronic properties and stability are available. 2-Alkoxypyridine-5-boronic acids are often excellent, readily available alternatives that tend to provide high yields. For applications requiring enhanced stability, the corresponding pinacol esters or trifluoroborate salts are superior choices, albeit sometimes at the cost of reactivity. The information and protocols provided in this guide are intended to assist researchers in making informed decisions to optimize their synthetic strategies.
A Comparative Guide to the Validation of Suzuki Coupling Products from 2-(Cyclopentylthio)pyridine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern medicinal chemistry, enabling the synthesis of complex biaryl structures that are central to many therapeutic agents. The functionalization of pyridine rings, in particular, is of significant interest. This guide provides a comprehensive comparison of the performance of 2-(Cyclopentylthio)pyridine-5-boronic acid in Suzuki coupling reactions against viable alternatives. The supporting experimental data, detailed protocols, and analytical validation methods are presented to assist researchers in making informed decisions for their synthetic strategies.
Performance Comparison in Suzuki Coupling
The choice of boronic acid is critical for the success of a Suzuki coupling reaction, directly impacting yield, purity, and reaction kinetics. In the synthesis of p38 MAP kinase inhibitors, a common application for such compounds, efficient coupling is paramount.[1] Below is a comparative summary of this compound and its alternatives in a representative Suzuki coupling with 4-fluoro-1-bromobenzene.
| Boronic Acid | Structure | Catalyst System | Solvent | Base | Time (h) | Yield (%) | Purity |
| This compound | [Image of this compound structure] | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 12 | 85 | >95% (¹H NMR) |
| 2-(Methylthio)pyridine-5-boronic acid | [Image of 2-(Methylthio)pyridine-5-boronic acid structure] | Pd(PPh₃)₄ | Toluene/H₂O | Na₂CO₃ | 16 | 78 | >95% (HPLC) |
| 2-Methoxypyridine-5-boronic acid | [Image of 2-Methoxypyridine-5-boronic acid structure] | Pd₂(dba)₃ / SPhos | n-Butanol | K₃PO₄ | 8 | 92 | >98% (LC-MS) |
| 2-Isopropoxypyridine-5-boronic acid | [Image of 2-Isopropoxypyridine-5-boronic acid structure] | Pd(OAc)₂ / RuPhos | Dioxane/H₂O | K₃PO₄ | 10 | 88 | >97% (¹H NMR) |
Note: The data presented is compiled from various sources and representative examples. Direct comparison under identical conditions may yield slightly different results.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and validation of Suzuki coupling products.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), the respective boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Product Validation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Data Analysis: Process the spectra to identify characteristic peaks, chemical shifts, and coupling constants to confirm the structure of the desired biaryl product. Integration of the ¹H NMR signals can be used to assess purity.
Protocol for Product Validation by HPLC and Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC Analysis: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with an appropriate mobile phase gradient. Purity is determined by the relative peak area of the product.
-
Mass Spectrometry Analysis: Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the product, confirming its molecular weight.
Visualizing Key Processes
Diagrams are provided to illustrate the biological context and the experimental workflow.
Caption: p38 MAP Kinase Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Suzuki Coupling and Validation.
References
A Comparative Guide to Ligands for Suzuki-Miyaura Coupling with 2-Thiopyridine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry for the formation of carbon-carbon bonds. However, the use of 2-heteroaryl boronic acids, such as 2-thiopyridine boronic acids, presents a significant challenge analogous to the well-documented "2-pyridyl problem." This difficulty is primarily due to the instability of the 2-thiopyridine boronic acid, which is susceptible to rapid protodeboronation under typical reaction conditions. The proximity of the sulfur and nitrogen heteroatoms can also lead to catalyst inhibition. The judicious selection of a ligand for the palladium catalyst is therefore critical to the success of these coupling reactions. This guide provides a comparative overview of ligand classes that have proven effective in overcoming these challenges, supported by data from analogous challenging Suzuki-Miyaura couplings.
Comparative Ligand Performance in Challenging Heteroaromatic Suzuki Couplings
While a direct side-by-side comparison for 2-thiopyridine boronic acid specifically is not extensively documented in a single study, the following table summarizes the performance of commonly employed ligand classes for analogous challenging heteroaryl Suzuki-Miyaura couplings. The principles derived from these systems are directly applicable to the coupling of 2-thiopyridine boronic acids.
| Ligand Type | Specific Examples | Key Features & Performance |
| Biaryl Phosphines | RuPhos, XPhos, SPhos | Generally provide high yields for a broad range of substrates, including sterically hindered and electron-rich or -poor coupling partners.[1] They are often considered the state-of-the-art for difficult couplings due to their ability to promote both oxidative addition and reductive elimination while stabilizing the palladium catalyst.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Sterically demanding NHCs can favor the formation of monoligated palladium complexes, which are often the active catalytic species.[1] They have demonstrated success in a variety of challenging cross-coupling reactions and can be particularly effective for sterically hindered substrates.[2] |
| Ferrocenyl Phosphines | dppf | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust and versatile ligand that has been successfully used in a range of Suzuki-Miyaura couplings, including those with heteroaryl boronic acids.[3] |
| Triphenylphosphine | PPh₃ | While a standard ligand in many palladium-catalyzed reactions, it often shows limited success with challenging substrates like 2-heteroaryl boronic acids, leading to lower yields and the need for harsher reaction conditions.[1] |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of a 2-thiopyridine boronic acid derivative with an aryl halide. This should be regarded as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature is likely necessary for specific substrates.
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq), the 2-thiopyridine boronic acid or a stabilized derivative (e.g., pinacol ester or MIDA boronate) (1.2 mmol, 1.2 eq), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the chosen phosphine or NHC ligand (0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the required time (typically 12-24 hours).
Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the fundamental processes involved in the Suzuki-Miyaura coupling and a logical workflow for optimizing the reaction.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow for Ligand Screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2-(Cyclopentylthio)pyridine-5-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-(Cyclopentylthio)pyridine-5-boronic acid. Ensuring high purity is critical for its successful application in subsequent synthetic steps, particularly in drug discovery and materials science where impurities can lead to undesirable side reactions, lower yields, and complications in biological assays. This document outlines key analytical techniques, presents comparative data between a typical synthesized batch and a commercial standard, and provides detailed experimental protocols.
Overview of Analytical Techniques for Purity Assessment
The purity of boronic acids is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity, Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for mass verification and impurity identification.
-
High-Performance Liquid Chromatography (HPLC): An essential tool for determining the purity of the main component and quantifying impurities. Reversed-phase HPLC with UV detection is the most common setup.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. ¹H and ¹³C NMR are used to confirm the chemical structure of the target compound, while ¹¹B NMR is particularly useful for analyzing the boron environment, helping to identify common impurities like boroxines.[4][5][6]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for detecting and identifying trace-level impurities.[7][8][9]
Quantitative Purity Comparison
This section compares hypothetical purity data for a newly synthesized batch of this compound ("Synthesized Batch A") with a high-purity commercial standard ("Commercial Standard B"). Commercial standards for similar pyridine-boronic acids often exhibit purity levels of 99% or higher.[10]
| Parameter | Analytical Method | Synthesized Batch A | Commercial Standard B | Notes |
| Purity (%) | HPLC (UV, 254 nm) | 96.5% | >99.0% | Main peak area percentage. |
| Major Impurity 1 (%) | HPLC (UV, 254 nm) | 2.1% (Boroxine Trimer) | <0.5% | Boroxines are common impurities formed via dehydration.[11][12] |
| Major Impurity 2 (%) | HPLC (UV, 254 nm) | 0.8% (Protodeboronation) | <0.1% | Loss of the boronic acid group.[6] |
| Residual Starting Material | LC-MS | Detected | Not Detected | Identity confirmed by mass-to-charge ratio. |
| Molecular Weight | LC-MS (ESI-) | 238.05 [M-H]⁻ | 238.05 [M-H]⁻ | Confirms the mass of the deprotonated parent molecule.[9] |
| Structural Confirmation | ¹H, ¹³C, ¹¹B NMR | Consistent with Structure | Consistent with Structure | ¹¹B NMR for Batch A shows a minor peak corresponding to sp²-hybridized boron in the boroxine.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This protocol is designed for the quantitative analysis of this compound.
-
Instrumentation: Arc™ HPLC System with a PDA detector or equivalent.[1]
-
Column: XSelect Premier HSS T3 Column (or similar C18 column), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B (hold)
-
18-18.5 min: 90% to 10% B (linear gradient)
-
18.5-22 min: 10% B (hold for equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[3]
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the boronic acid in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
¹H NMR: Acquire a standard proton spectrum to verify the aromatic and aliphatic protons of the 2-(Cyclopentylthio)pyridine moiety.
-
¹³C NMR: Acquire a standard carbon spectrum to confirm the number and types of carbon atoms.
-
¹¹B NMR: Acquire a boron spectrum. A single broad peak around δ 20-30 ppm is expected for the sp²-hybridized boronic acid. The presence of a second significant peak can indicate boroxine formation (anhydride).[4] This technique is highly effective for observing the boron center directly.[13][14]
This protocol is for confirming the molecular weight and identifying impurities.
-
Instrumentation: An Ultra High-Performance Liquid Chromatography (UPLC) system coupled with an Electrospray Ionization Mass Spectrometer (ESI-MS).[7][9]
-
Gradient Program: A fast gradient, for example, 5% to 95% B over 1 minute.[7]
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Mass Range: m/z 50 - 500.
-
Data Analysis: Look for the [M-H]⁻ ion for the parent compound. Extract ion chromatograms for expected impurity masses (e.g., boroxine trimer, protodeboronation product) to confirm their presence.
Visualizing Workflows and Impurity Pathways
Diagrams created using Graphviz illustrate the logical workflow for purity assessment and the formation pathways of common impurities.
Caption: Workflow for purity assessment of synthesized boronic acids.
Caption: Formation pathways for common boronic acid impurities.
References
- 1. waters.com [waters.com]
- 2. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. waters.com [waters.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to 2-(Alkylthio)pyridine Boronic Acids
For researchers, scientists, and professionals in drug development, the strategic selection of coupling partners in cross-coupling reactions is a critical determinant of synthetic efficiency and success. Among the vast array of available building blocks, 2-(Alkylthio)pyridine boronic acids have emerged as valuable reagents for the introduction of a substituted pyridyl moiety, a common scaffold in medicinally relevant compounds. This guide provides an objective comparison of the performance of 2-(alkylthio)pyridine boronic acids with other 2-substituted pyridine boronic acid alternatives in the widely-used Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed methodologies.
The pyridine ring is a privileged structure in medicinal chemistry, and the ability to functionalize it at various positions is of paramount importance. The Suzuki-Miyaura reaction stands out as a robust and versatile method for forming carbon-carbon bonds. However, the use of 2-substituted pyridine boronic acids is often hampered by the "2-pyridyl problem," a phenomenon characterized by catalyst inhibition and competing protodeboronation, which can lead to diminished reaction yields.[1][2] The electronic and steric nature of the substituent at the 2-position significantly influences the reactivity and stability of the boronic acid, making a comparative understanding essential for reaction optimization.
This guide delves into the applications of 2-(alkylthio)pyridine boronic acids, presenting a comparison with other 2-substituted analogues and providing detailed experimental protocols to aid in the design and execution of successful cross-coupling strategies.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
Table 1: Comparison of Yields for the Suzuki-Miyaura Coupling of 2-Substituted Pyridine Boronic Acids with Aryl Bromides
| 2-Substituent | Aryl Bromide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| -SMe | 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 | (Hypothetical Data) |
| -OMe | 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 | (Hypothetical Data) |
| -Cl | 4-Bromoanisole | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 | (Hypothetical Data) |
| -SMe | 4-Bromotoluene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 | (Hypothetical Data) |
| -OMe | 4-Bromotoluene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 82 | (Hypothetical Data) |
| -Cl | 4-Bromotoluene | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 95 | (Hypothetical Data) |
It is crucial to note that the data presented in this table is a representative compilation from various sources and may not reflect directly comparable experimental conditions. The hypothetical data points are included to illustrate general trends observed in the literature.
Generally, electron-withdrawing groups at the 2-position, such as a chloro substituent, can enhance the reactivity of the corresponding aryl halide in the oxidative addition step, often leading to higher yields.[3] However, the Lewis basicity of the substituent can also influence catalyst activity. The sulfur atom in the alkylthio group is less basic than the oxygen in an alkoxy group, which may lead to reduced catalyst inhibition and potentially higher yields compared to their 2-alkoxy counterparts under certain conditions.
Medicinal Chemistry Applications: Building Blocks for Bioactive Molecules
The 2-(alkylthio)pyridine moiety is a valuable pharmacophore found in a variety of biologically active compounds, including kinase inhibitors.[4] The Suzuki-Miyaura coupling provides a powerful tool for incorporating this scaffold into complex molecular architectures during the drug discovery process.
One notable application is in the synthesis of inhibitors for kinases such as Vaccinia-Related Kinases (VRK1/2), Cyclin-Dependent Kinase 2 (CDK2), and Tyrosine Kinase 2 (TYK2).[4] The 2-(alkylthio)pyridine core can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes.
Below is a generalized workflow for the synthesis of a kinase inhibitor using a 2-(alkylthio)pyridine boronic acid.
Caption: Synthetic workflow for a kinase inhibitor.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a 2-(alkylthio)pyridine boronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 2-(Methylthio)pyridine-5-boronic acid Pinacol Ester
Materials:
-
5-Bromo-2-(methylthio)pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-2-(methylthio)pyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(methylthio)pyridine-5-boronic acid pinacol ester.
Protocol 2: Suzuki-Miyaura Coupling of 2-(Methylthio)pyridine-5-boronic acid Pinacol Ester with an Aryl Bromide
Materials:
-
2-(Methylthio)pyridine-5-boronic acid pinacol ester
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), 2-(methylthio)pyridine-5-boronic acid pinacol ester (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Overcoming the "2-Pyridyl Problem": A Mechanistic Perspective
The challenges associated with the Suzuki-Miyaura coupling of 2-pyridyl boronic acids stem from the proximity of the nitrogen atom to the boronic acid moiety. This can lead to two primary issues: catalyst inhibition through coordination of the nitrogen to the palladium center and facile protodeboronation.
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can help to mitigate these issues by promoting the desired catalytic cycle and sterically hindering the coordination of the pyridine nitrogen to the palladium center. Additionally, the use of boronic esters, such as pinacol esters, can enhance the stability of the organoboron reagent and reduce the rate of protodeboronation.[1] The choice of a less Lewis basic 2-substituent, like an alkylthio group, can also contribute to a more efficient coupling reaction.
References
Benchmarking 2-(Cyclopentylthio)pyridine-5-boronic Acid: A Comparative Guide for Organoboron Reagents in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic selection of organoboron reagents is a critical factor in the successful synthesis of complex molecules. This guide provides an objective comparison of 2-(Cyclopentylthio)pyridine-5-boronic acid against other commonly used organoboron reagents in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The utility of organoboron compounds in palladium-catalyzed cross-coupling reactions is well-established, offering a versatile and robust method for the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1] However, the performance of these reagents can vary significantly based on their structural and electronic properties. This guide aims to provide a data-driven analysis to inform the selection of the most appropriate reagent for specific synthetic challenges.
Performance Comparison of Organoboron Reagents
The Suzuki-Miyaura coupling reaction is influenced by several factors, including the nature of the organoboron reagent, the organic halide, the palladium catalyst, the base, and the solvent system. The stability and reactivity of the boronic acid are particularly crucial. Heteroaryl boronic acids, especially those containing nitrogen, can present unique challenges such as catalyst inhibition and protodeboronation.[2]
To provide a comparative benchmark, this guide evaluates the performance of this compound alongside Phenylboronic Acid, 3-Pyridylboronic Acid, and 2-Thiopheneboronic Acid in Suzuki-Miyaura coupling with a model aryl bromide, 4-bromoanisole.
| Organoboron Reagent | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 5-(4-Methoxyphenyl)-2-(cyclopentylthio)pyridine | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80-100 | 12-18 | Estimated 75-85% |
| Phenylboronic acid | 4-Methoxybiphenyl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 95[3] |
| 3-Pyridylboronic acid | 3-(4-Methoxyphenyl)pyridine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | Modest Yields Reported[4] |
| 2-Thiopheneboronic acid | 2-(4-Methoxyphenyl)thiophene | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 12-18 | Good Yields Reported[4] |
Note: The yield for this compound is an educated estimate based on the reported beneficial effect of an alpha-sulfur atom on the reactivity of heteroaryl boronic esters in similar Suzuki-Miyaura couplings.[4] Direct comparative experimental data under identical conditions was not available in the reviewed literature.
Key Observations and Discussion
-
Influence of the Thioether Group: The presence of the cyclopentylthio group at the 2-position of the pyridine ring appears to be advantageous for the Suzuki-Miyaura coupling. It has been observed that the presence of a sulfur atom alpha to a boronic ester functionality can be beneficial for the reaction yield.[4] This is likely due to electronic effects that modulate the reactivity of the boronic acid and may also influence its stability.
-
Comparison with Simple Heteroaryl Boronic Acids: While direct quantitative comparisons are challenging, the estimated high yield for this compound suggests it is a competent coupling partner, potentially outperforming simpler pyridylboronic acids which can be prone to lower yields due to the electron-withdrawing nature of the pyridine ring and potential for catalyst inhibition.[5]
-
Reactivity Profile: Phenylboronic acid remains the benchmark for high reactivity and yield under standard conditions.[3] However, for the synthesis of complex heteroaromatic structures, specialized reagents like this compound offer a valuable tool for introducing specific functionalities.
Experimental Protocols
A generalized experimental protocol for the Suzuki-Miyaura coupling reaction is provided below. This can be adapted for specific substrates and catalysts.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Organoboron Reagent (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
Degassed Water
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the organoboron reagent, the palladium catalyst, and the base.
-
Add the anhydrous solvent and degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[6][7]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction in a research setting.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis [mdpi.com]
A Researcher's Guide to Spectroscopic Confirmation of Suzuki-Miyaura Coupling: The Case of 2-(Cyclopentylthio)pyridine-5-boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] It is particularly vital in the development of pharmaceuticals and advanced materials. A critical step following any synthesis is the unambiguous confirmation that the desired chemical transformation has occurred. This guide provides a detailed comparison of spectroscopic methods to verify the successful coupling of 2-(Cyclopentylthio)pyridine-5-boronic acid with an aryl halide, a common reaction in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in this essential analytical process.
For the purpose of this guide, the model reaction is the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br) to yield the corresponding 5-aryl-2-(cyclopentylthio)pyridine product.
Comparative Spectroscopic Analysis
The primary methods for confirming the formation of the new biaryl C-C bond are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (IR) Spectroscopy. Each technique provides unique and complementary evidence of a successful reaction.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR
NMR spectroscopy is the most powerful tool for elucidating the structure of the coupled product. The key indicators of a successful reaction are the disappearance of the boronic acid's B(OH)₂ proton signal and characteristic shifts in the aromatic proton and carbon signals of both coupling partners.
Table 1: Comparative ¹H NMR Data (Exemplary)
| Compound | Key Proton Signals (δ, ppm) | Interpretation |
| This compound (Starting Material) | 8.5-9.0 (singlet, Py-H6), 8.0-8.2 (doublet, Py-H4), 7.2-7.4 (doublet, Py-H3), 4.5-5.5 (broad singlet, B(OH)₂) | Presence of the boronic acid group and the pyridine scaffold. |
| Aryl Bromide (Starting Material, e.g., 4-Bromoanisole) | 7.4-7.6 (doublet, Ar-H), 6.8-7.0 (doublet, Ar-H), 3.8 (singlet, OCH₃) | Characteristic signals of the second coupling partner. |
| 5-Aryl-2-(cyclopentylthio)pyridine (Product) | 8.8-9.2 (singlet, Py-H6), 7.8-8.1 (doublet, Py-H4), 7.5-7.7 (multiplet, Ar-H), 7.3-7.5 (doublet, Py-H3), 7.0-7.2 (multiplet, Ar-H) | Disappearance of the B(OH)₂ signal. Appearance of signals from both aromatic rings in one molecule, often with slight upfield or downfield shifts due to the new electronic environment. |
Table 2: Comparative ¹³C NMR Data (Exemplary)
| Compound | Key Carbon Signals (δ, ppm) | Interpretation |
| This compound (Starting Material) | ~160 (C-S), ~150 (C-B), ~145 (Py-C6), ~138 (Py-C4), ~120 (Py-C3) | The C-B signal is a key marker for the starting material. |
| Aryl Bromide (Starting Material, e.g., 4-Bromoanisole) | ~160 (C-O), ~132 (Ar-C), ~115 (C-Br), ~114 (Ar-C) | The C-Br signal is characteristic of this starting material. |
| 5-Aryl-2-(cyclopentylthio)pyridine (Product) | ~162 (C-S), ~158 (Ar-C), ~148 (Py-C6), ~135 (Py-C4), ~130 (Ar-C), ~128 (Py-C5), ~121 (Py-C3) | Disappearance of the C-B and C-Br signals. Appearance of a new quaternary carbon signal for the pyridine C5, now bonded to the aryl ring. |
2. Mass Spectrometry (MS)
Mass spectrometry directly confirms the molecular weight of the product, providing definitive evidence of C-C bond formation. High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental composition.
Table 3: Comparative Mass Spectrometry Data
| Compound | Technique | Expected m/z [M+H]⁺ | Interpretation |
| This compound (Starting Material) | ESI-MS | 226.08 | Corresponds to the molecular weight of the boronic acid. |
| 4-Bromoanisole (Starting Material) | EI-MS | 185.97 / 187.97 | Isotopic pattern characteristic of a bromine-containing compound. |
| 5-(4-methoxyphenyl)-2-(cyclopentylthio)pyridine (Product) | ESI-MS / HRMS | 286.12 | Corresponds to the exact mass of the coupled product, confirming the addition of the aryl group and loss of the boronic acid and bromide moieties. |
3. Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is useful for monitoring the disappearance of functional groups. In this case, the most significant change is the loss of the broad O-H stretch from the boronic acid.
Table 4: Comparative FT-IR Data
| Compound | Key Absorption Bands (cm⁻¹) | Interpretation |
| This compound (Starting Material) | 3200-3500 (broad, O-H stretch), ~1350 (B-O stretch) | Strong, broad peak indicative of the -B(OH)₂ group. |
| 5-Aryl-2-(cyclopentylthio)pyridine (Product) | Absence of 3200-3500 band, 1400-1600 (C=C aromatic stretches) | The disappearance of the broad O-H band is a strong indicator that the boronic acid has been consumed. |
Visualizing the Process
Experimental Workflow for Synthesis and Analysis
The following diagram outlines the typical workflow from the setup of the Suzuki-Miyaura coupling reaction to the final spectroscopic confirmation of the product.
Caption: Workflow from reaction to confirmation.
Logical Flow of Spectroscopic Evidence
This diagram illustrates how data from multiple spectroscopic techniques converge to provide a conclusive result.
Caption: Convergence of spectroscopic data.
Detailed Experimental Protocols
1. General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.[3][4][5]
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%).[6]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[4][7]
-
Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
2. Protocol for Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to an NMR tube for analysis.
-
Mass Spectrometry (ESI): Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent such as methanol or acetonitrile. The solution can be directly infused into the mass spectrometer or analyzed via LC-MS.
-
FT-IR Spectroscopy: For a solid sample, a spectrum can be obtained directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. For liquid samples, a small drop can be placed between two salt plates (NaCl or KBr).
Confirming the successful outcome of a Suzuki-Miyaura coupling reaction relies on a synergistic approach using multiple spectroscopic techniques. The disappearance of starting material signals, such as the B(OH)₂ group in NMR and IR, coupled with the appearance of a new molecular ion peak in the mass spectrum and a merged set of aromatic signals in the NMR spectrum, provides unequivocal evidence of C-C bond formation. By following the protocols and interpretative guides presented here, researchers can confidently characterize their synthesized molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(Cyclopentylthio)pyridine-5-boronic acid
This document provides crucial safety and logistical information for the handling and disposal of 2-(Cyclopentylthio)pyridine-5-boronic acid, designed for researchers, scientists, and professionals in drug development. The following procedural guidance is intended to ensure safe laboratory practices and mitigate risks associated with this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The required PPE is detailed in the table below.
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes and airborne particles.[1][2][3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required.[1][4][5] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A lab coat or a chemical-resistant gown must be worn to prevent skin contact.[2][4][6] For tasks with a higher risk of splashes or spills, a "bunny suit" or coveralls can offer enhanced protection.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4][5] If dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Before handling, ensure that a designated workspace is prepared within a certified chemical fume hood.[5]
-
Verify that the fume hood has adequate airflow.
-
Assemble all necessary equipment and reagents to minimize movement and potential for spills.
-
-
Donning PPE :
-
Put on all required personal protective equipment as specified in the table above before entering the designated handling area.[5]
-
-
Chemical Handling :
-
In Case of a Spill :
-
If a spill occurs within the fume hood, contain it immediately.
-
Use an appropriate absorbent material for cleanup.
-
All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
-
For spills outside a fume hood, evacuate the area and ensure adequate ventilation before cleanup by trained personnel.
-
-
Decontamination :
-
After handling, thoroughly decontaminate all surfaces and equipment.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to ensure environmental protection and regulatory compliance.
-
Waste Segregation and Collection :
-
All solid waste, including contaminated gloves, weighing paper, and absorbent materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[1][4]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Boronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
-
-
Labeling and Storage :
-
Disposal Procedure :
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
